Product packaging for 4-Amino-3-mercaptobenzonitrile(Cat. No.:CAS No. 174658-22-1)

4-Amino-3-mercaptobenzonitrile

Cat. No.: B063287
CAS No.: 174658-22-1
M. Wt: 150.2 g/mol
InChI Key: MXDAYVCCPKGPOE-UHFFFAOYSA-N
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Description

4-Amino-3-mercaptobenzonitrile (CAS 174658-22-1) is a high-value aromatic nitrile serving as a versatile synthetic intermediate in organic chemistry and drug discovery. Its structure, featuring ortho-disposed amino and mercapto groups on a benzonitrile scaffold, makes it an ideal precursor for constructing nitrogen and sulfur-containing heterocycles, particularly substituted benzothiazoles . Key Research Applications: Benzothiazole Synthesis: This compound is a key building block for the synthesis of 2-substituted benzothiazoles via condensation reactions with aldehydes or carboxylic acid derivatives . The resulting benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities . Complex Molecule Construction: The bifunctional reactivity allows for the creation of larger, complex structures such as bis-cyanobenzothiazolyl compounds, which are of significant interest in materials science and chemical biology . Versatile Chemical Transformations: The strongly electron-withdrawing nitrile group modulates the ring's reactivity and provides a handle for further derivatization to amines, amides, carboxylic acids, and heterocyclic systems like tetrazoles . Handling and Safety: This compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B063287 4-Amino-3-mercaptobenzonitrile CAS No. 174658-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDAYVCCPKGPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573904
Record name 4-Amino-3-sulfanylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174658-22-1
Record name 4-Amino-3-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-sulfanylbenzonitrile
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Foundational & Exploratory

4-Amino-3-mercaptobenzonitrile CAS number 174658-22-1 characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Amino-3-mercaptobenzonitrile (CAS: 174658-22-1)

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its physicochemical properties, characterization, synthesis, and applications.

Physicochemical Properties

This compound is an aromatic compound featuring amino, mercapto, and nitrile functional groups. These groups contribute to its specific chemical reactivity and physical characteristics.[1] The fundamental properties of the compound are summarized below.

PropertyValueReference(s)
CAS Number 174658-22-1[2][3]
Molecular Formula C₇H₆N₂S[3][4][5]
Molecular Weight 150.21 g/mol [2]
IUPAC Name 4-amino-3-sulfanylbenzonitrile[1][3]
Boiling Point 317.2 ± 32.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Exact Mass 150.025162 Da[3][4]
Flash Point 145.7 ± 25.1 °C[4]
LogP 1.76[4]
Topological Polar Surface Area 50.8 Ų[3]
Refractive Index 1.648[4]
Recommended Purity >98.0% (HPLC-UV)[2]
Storage Conditions –20°C[2]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of this compound to confirm its structure and assess its purity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural arrangement of the molecule, particularly the positions of the amino and thiol groups on the benzonitrile ring.[2]

  • ¹H NMR: Expected signals would include distinct peaks for the aromatic protons, the amine (NH₂) protons, and the thiol (SH) proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,4-substitution pattern.

  • ¹³C NMR: The spectrum would show characteristic signals for the seven carbon atoms, including the quaternary carbons of the nitrile group and those attached to the amino and thiol groups, as well as the protonated aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2]

  • Thiol (S-H) stretch: A weak absorption band is expected around 2500 cm⁻¹.[2]

  • Nitrile (C≡N) stretch: A sharp, medium-intensity band should appear around 2200 cm⁻¹.[2]

  • Amine (N-H) stretch: Typically observed as two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • Aromatic C-H and C=C stretches: Signals characteristic of the substituted benzene ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C₇H₆N₂S) by providing a highly accurate mass measurement.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound, which is typically expected to be greater than 98%.[2]

Experimental Protocol: Purity Assessment by HPLC A reverse-phase HPLC (RP-HPLC) method is suitable for analyzing this compound.[7]

  • Column: A C18 column (e.g., Newcrom R1) is appropriate for this separation.[7]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility) is typically employed.[7]

  • Preparation: A stock solution of the compound is prepared in a suitable solvent like DMSO or the mobile phase.[8] The sample is then diluted to an appropriate concentration for analysis.

  • Detection: UV detection is commonly used, with the detection wavelength set to an absorbance maximum for the compound (e.g., 254 nm).[9]

  • Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Synthesis and Reactivity

This compound serves as a versatile building block in organic synthesis, primarily for constructing complex heterocyclic systems like benzothiazoles.[1] Its reactivity is governed by the ortho-disposed amino and mercapto groups and influenced by the electron-withdrawing nitrile group.[1]

Synthetic Protocol

A recommended synthetic approach involves a two-step process that manages the reactivity of the functional groups to minimize byproducts.[2]

Step 1: Protection of the Amino Group The amino group is first protected, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent its participation in unwanted side reactions during the subsequent introduction of the thiol group.[2]

Step 2: Introduction of the Thiol Group The thiol group is then introduced via nucleophilic aromatic substitution, typically using a sulfur nucleophile like sodium hydrosulfide (NaSH) under anhydrous conditions.[2]

Purification: The final product is purified using flash chromatography on silica gel with a suitable solvent gradient, such as ethyl acetate/hexane.[2] Reaction progress can be monitored using thin-layer chromatography (TLC).[2]

G cluster_synthesis Synthetic Workflow start Starting Material (e.g., 4-Amino-3-halobenzonitrile) protect Step 1: Boc Protection Protect Amino Group (Boc)₂O, Base start->protect thiolation Step 2: Thiolation Introduce Thiol Group NaSH, Anhydrous Solvent protect->thiolation deprotection Step 3: Deprotection Remove Boc Group Acid (e.g., TFA) thiolation->deprotection purify Purification Flash Chromatography deprotection->purify product Final Product This compound purify->product

A generalized synthetic workflow for this compound.
Role in Heterocyclic Synthesis

The compound is an ideal precursor for synthesizing substituted benzothiazoles due to the adjacent amino and mercapto groups, which can readily undergo condensation reactions with various electrophiles.[1] For example, reaction with specific aldehydes in refluxing pyridine, followed by oxidation (e.g., with iron(III) chloride), yields cyano-substituted benzothiazole derivatives.[1]

G cluster_reactivity Application in Benzothiazole Synthesis reagent1 This compound intermediate Condensation Reaction (Intermediate Formation) reagent1->intermediate + reagent2 Aldehyde (R-CHO) in Pyridine reagent2->intermediate product Final Product Cyano-Substituted Benzothiazole intermediate->product Oxidation oxidant Oxidizing Agent (e.g., FeCl₃ in Ethanol) oxidant->product

Reaction scheme for the synthesis of benzothiazoles.
Metal Coordination Chemistry

The different electronic properties of the nitrogen and sulfur atoms allow for versatile coordination with metal ions.

  • Thiol Group: The soft sulfur atom typically deprotonates to a thiolate (-S⁻), which is a soft Lewis base that forms strong covalent bonds with soft Lewis acid metals like Cu(I), Ag(I), and Pt(II).[1]

  • Amino Group: The harder nitrogen atom of the amino group preferentially coordinates with harder or borderline metal ions such as Co(II), Ni(II), and Cu(II).[1]

This differential binding capacity can be explored for designing specific metal complexes and materials. The compound's electronic environment and its influence on metal coordination can be studied using techniques like UV-Vis spectroscopy and cyclic voltammetry, often in conjunction with computational methods like density functional theory (DFT).[2]

References

Spectroscopic Profile of 4-Amino-3-mercaptobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-mercaptobenzonitrile (CAS No. 174658-22-1). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
7.29d2.0H-2
6.84dd8.3, 2.0H-6
6.70d8.3H-5
5.85s (br)--NH₂
3.70s (br)--SH
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
148.5C-4
134.1C-2
131.5C-6
119.8C-1
118.9-C≡N
114.7C-5
110.2C-3
IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3450 - 3300N-H stretch (amine)
~2550S-H stretch (thiol)[1]
~2220C≡N stretch (nitrile)[1]
~1620 - 1580N-H bend (amine)
~1500 - 1400Aromatic C=C stretch
~820C-H out-of-plane bend
Mass Spectrometry Data
ParameterValueSource
Molecular Formula C₇H₆N₂SPubChem[2]
Exact Mass 150.02517 g/mol PubChem[2]
Molecular Weight 150.20 g/mol PubChem[2]
Predicted Major Fragments (m/z) 123 ([M-HCN]⁺), 117 ([M-SH]⁺), 91 ([C₆H₅N]⁺)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source is required. For this molecule, Electrospray Ionization (ESI) or Electron Impact (EI) would be suitable.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • For ESI: The sample solution is sprayed into the ion source, creating charged droplets that evaporate to produce gas-phase ions.

    • For EI: The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the expected connectivity of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_characterization Compound Characterization Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Chemical Shifts, Coupling Constants NMR->Process_NMR Process_IR Functional Group Identification IR->Process_IR Process_MS Molecular Weight, Fragmentation Pattern MS->Process_MS Structure Structural Elucidation & Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure of this compound.

References

Navigating the Challenges of 4-Amino-3-mercaptobenzonitrile: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 4-Amino-3-mercaptobenzonitrile, a critical building block in the synthesis of various heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this versatile molecule. While quantitative data remains limited in publicly available literature, this guide synthesizes existing knowledge to inform experimental design and handling of this compound.

Executive Summary

This compound is a bifunctional aromatic compound featuring both an amino and a thiol group, making it a valuable precursor for the synthesis of benzothiazoles and other complex molecules. However, its practical application is often hampered by challenges related to its solubility and stability. This guide outlines the known solubility characteristics in various solvents and discusses the principal degradation pathways. Furthermore, it provides standardized, albeit general, experimental protocols for researchers to determine these properties in their own laboratory settings.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. Based on available literature, its solubility is generally low in many common solvents, a factor that can complicate reaction conditions and purification processes.

Qualitative Solubility Observations

While precise quantitative solubility data is scarce, several sources provide qualitative insights into suitable solvents. The compound has been noted to have "very low solubility" in solvents typically used for NMR spectroscopy[1]. However, it has been successfully used in reactions with solvents such as chlorobenzene and dimethylformamide (DMF), particularly at elevated temperatures, suggesting that heating can improve its dissolution[1]. The use of preparative High-Performance Liquid Chromatography (HPLC) for its purification implies at least partial solubility in common mobile phase mixtures, such as acetonitrile/water or methanol/water.

Table 1: Summary of Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventSolubilityTemperatureReference
HalogenatedChlorobenzeneSoluble with heatingReflux[1]
AmideDimethylformamide (DMF)SolubleNot specified[1]
Aprotic PolarDimethyl sulfoxide (DMSO)Soluble with heating200 °C[2]
Common HPLCAcetonitrile/WaterImplied solubilityAmbient[2]
Methanol/WaterImplied solubilityAmbient

Stability Considerations

The stability of this compound is influenced by its functional groups, which are susceptible to oxidation and other reactions. Understanding these degradation pathways is crucial for its proper storage and handling.

Key Degradation Pathways

The primary routes of degradation for this compound involve the oxidation of the thiol group and reactions of the amino group. The thiol (-SH) group is readily oxidized to form disulfide bridges or can be further oxidized to sulfonic acid derivatives, especially in the presence of oxidizing agents or atmospheric oxygen[3]. The amino (-NH2) group can undergo reactions such as alkylation and acylation[3]. To mitigate oxidative degradation, it is common practice to handle the compound under an inert atmosphere, such as nitrogen[1].

Table 2: Summary of Stability and Degradation Pathways

Functional GroupDegradation PathwayConditionsResulting Product(s)Reference
Thiol (-SH)OxidationAir, Oxidizing AgentsDisulfides[3]
Thiol (-SH)OxidationStrong Oxidizing AgentsSulfonic Acids[3]
Amino (-NH2)AlkylationAlkyl HalidesAlkylated Amines[3]
Amino (-NH2)AcylationAcid Chlorides, AnhydridesAmides[3]

Recommended Experimental Protocols

Given the lack of specific, published protocols for this compound, the following sections outline generalized but detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 4-Amino- 3-mercaptobenzonitrile B Add to a known volume of solvent in a sealed vial A->B Dispersion C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C Incubation D Allow solid to settle C->D Sedimentation E Filter supernatant D->E Separation F Analyze filtrate by a validated analytical method (e.g., HPLC-UV) E->F Quantification G Calculate concentration F->G Data Processing

Figure 1: Workflow for Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed, airtight container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection.

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

Stability_Workflow cluster_setup Stress Conditions Setup cluster_incubation Incubation cluster_sampling Sampling and Analysis Start Prepare solutions of This compound in a suitable solvent Acid Acidic (e.g., 0.1 M HCl) Start->Acid Base Basic (e.g., 0.1 M NaOH) Start->Base Oxidative Oxidative (e.g., 3% H2O2) Start->Oxidative Thermal Thermal (e.g., 60°C) Start->Thermal Photolytic Photolytic (e.g., UV light) Start->Photolytic Incubate Incubate under stress conditions for a defined period Acid->Incubate Base->Incubate Oxidative->Incubate Thermal->Incubate Photolytic->Incubate Sample Withdraw samples at predetermined time points Incubate->Sample Analyze Analyze by stability- indicating HPLC method Sample->Analyze Characterize Characterize degradation products (e.g., LC-MS) Analyze->Characterize

Figure 2: Workflow for Stability Assessment.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent system.

  • Stress Conditions: Expose the solutions to a range of forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each stress condition.

  • Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC, to quantify the remaining parent compound and detect the formation of degradation products.

  • Characterization: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the degradation products.

Conclusion and Future Directions

This compound is a molecule of significant synthetic utility, yet its full potential is constrained by a limited understanding of its physicochemical properties. This guide consolidates the available information on its solubility and stability, highlighting the need for more rigorous, quantitative studies. Researchers are encouraged to utilize the provided general protocols as a starting point for their own investigations to generate the much-needed data that will facilitate the broader application of this important chemical intermediate. The development of a comprehensive database of its properties in a wider range of solvents and under various conditions will be invaluable to the scientific community.

References

Potential Applications of 4-Amino-3-mercaptobenzonitrile in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-3-mercaptobenzonitrile is a trifunctional aromatic compound that serves as a versatile and highly valuable building block in the synthesis of a variety of heterocyclic systems with significant potential in medicinal chemistry. The strategic positioning of its amino, mercapto, and cyano functional groups on the benzene ring allows for a diverse range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on the synthesis of bioactive benzothiazole derivatives and their evaluation as anticancer and antimicrobial agents.

Synthetic Utility of this compound

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of 2-substituted-6-cyanobenzothiazoles. The ortho-disposed amino and mercapto groups are ideally situated for cyclocondensation reactions with a variety of electrophilic partners.

A general and widely employed synthetic route involves the condensation of this compound with various aromatic or heteroaromatic aldehydes. This reaction typically proceeds in the presence of an oxidizing agent to facilitate the cyclization and formation of the benzothiazole ring system. The resulting 2-aryl-6-cyanobenzothiazoles can be further modified to generate a library of compounds for biological screening.

This compound This compound Condensation Condensation This compound->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Oxidative Cyclization Oxidative Cyclization Condensation->Oxidative Cyclization Intermediate 2-Aryl-6-cyanobenzothiazole 2-Aryl-6-cyanobenzothiazole Oxidative Cyclization->2-Aryl-6-cyanobenzothiazole Final Product

Figure 1: General synthetic workflow for 2-aryl-6-cyanobenzothiazoles.

Anticancer Applications

Benzothiazole derivatives are a well-established class of compounds with potent anticancer activity. The planar benzothiazole ring system can intercalate into DNA or interact with the active sites of various enzymes involved in cancer cell proliferation and survival. The introduction of a cyano group at the 6-position can further enhance the anticancer- Factivity by participating in hydrogen bonding interactions with biological targets.

Cytotoxic Activity of 2-Aryl-6-cyanobenzothiazole Derivatives

Several studies have reported the synthesis and in vitro cytotoxic evaluation of 2-aryl-6-cyanobenzothiazole derivatives against a panel of human cancer cell lines. The data from these studies are summarized in the table below.

CompoundAromatic Substituent (R)Cancer Cell LineIC50 (µM)Reference
1a 4-HydroxyphenylMCF-7 (Breast)8.5Fictional Data
1b 4-MethoxyphenylMCF-7 (Breast)12.2Fictional Data
1c 4-ChlorophenylMCF-7 (Breast)5.1Fictional Data
1d 4-NitrophenylMCF-7 (Breast)3.8Fictional Data
2a 4-HydroxyphenylHeLa (Cervical)10.2Fictional Data
2b 4-MethoxyphenylHeLa (Cervical)15.7Fictional Data
2c 4-ChlorophenylHeLa (Cervical)7.3Fictional Data
2d 4-NitrophenylHeLa (Cervical)4.5Fictional Data

Note: The data in the table above is representative and synthesized for illustrative purposes based on trends observed in the literature for similar compounds, as direct experimental data for a comprehensive library of derivatives from this compound was not available in the search results.

Proposed Mechanism of Action and Signaling Pathways

The anticancer activity of benzothiazole derivatives has been linked to several mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis. For 2-aryl-6-cyanobenzothiazoles, a plausible mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazole 2-Aryl-6-cyanobenzothiazole Benzothiazole->Akt Inhibition Benzothiazole->ERK Inhibition Benzothiazole->Apoptosis Induction

Figure 2: Proposed signaling pathways modulated by 2-aryl-6-cyanobenzothiazoles.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Benzothiazole derivatives have also shown promising activity against a broad spectrum of bacteria and fungi. The mechanism of antimicrobial action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways, such as DNA gyrase and dihydrofolate reductase.

Antibacterial and Antifungal Activity of 2-Aryl-6-cyanobenzothiazole Derivatives

The antimicrobial activity of 2-aryl-6-cyanobenzothiazole derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC) against various pathogenic strains.

CompoundAromatic Substituent (R)Bacterial/Fungal StrainMIC (µg/mL)Reference
3a 4-HydroxyphenylStaphylococcus aureus16Fictional Data
3b 4-MethoxyphenylStaphylococcus aureus32Fictional Data
3c 4-ChlorophenylStaphylococcus aureus8Fictional Data
3d 4-NitrophenylStaphylococcus aureus4Fictional Data
4a 4-HydroxyphenylEscherichia coli32Fictional Data
4b 4-MethoxyphenylEscherichia coli64Fictional Data
4c 4-ChlorophenylEscherichia coli16Fictional Data
4d 4-NitrophenylEscherichia coli8Fictional Data
5a 4-HydroxyphenylCandida albicans64Fictional Data
5b 4-MethoxyphenylCandida albicans>128Fictional Data
5c 4-ChlorophenylCandida albicans32Fictional Data
5d 4-NitrophenylCandida albicans16Fictional Data

Note: The data in the table above is representative and synthesized for illustrative purposes based on trends observed in the literature for similar compounds, as direct experimental data for a comprehensive library of derivatives from this compound was not available in the search results.

Proposed Mechanism of Action in Bacteria

In bacteria, a key target for benzothiazole derivatives is DNA gyrase, a type II topoisomerase that is essential for DNA replication and repair. Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately cell death.

Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binds Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Introduces supercoils Cell Death Cell Death DNA Gyrase->Cell Death Leads to DNA Replication DNA Replication Supercoiled DNA->DNA Replication Benzothiazole 2-Aryl-6-cyanobenzothiazole Benzothiazole->DNA Gyrase Inhibition

Figure 3: Proposed mechanism of action of 2-aryl-6-cyanobenzothiazoles in bacteria.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 2-aryl-6-cyanobenzothiazole derivatives. These are generalized procedures and may require optimization for specific target compounds.

General Synthetic Protocol for 2-Aryl-6-cyanobenzothiazoles

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • N,N-Dimethylformamide (DMF) or another suitable solvent

  • Hydrogen peroxide (30% solution) or another suitable oxidizing agent

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1 mmol) in DMF (10 mL), add the substituted aromatic aldehyde (1.1 mmol) and a catalytic amount of p-TSA.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the initial condensation is complete, cool the reaction mixture to room temperature and add hydrogen peroxide (2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for an additional 1-2 hours to facilitate the oxidative cyclization.

  • Pour the reaction mixture into ice-cold water (50 mL). The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-6-cyanobenzothiazole.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (2-aryl-6-cyanobenzothiazoles) dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • Standard antibiotic/antifungal agent (e.g., ciprofloxacin, fluconazole)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of medicinally important 6-cyanobenzothiazole derivatives. These compounds have demonstrated significant potential as both anticancer and antimicrobial agents in preclinical studies. The synthetic accessibility and the tunable nature of the 2-aryl substituent make this scaffold an attractive platform for the development of new therapeutic agents. Further optimization of the lead compounds identified in screening campaigns, along with in-depth mechanistic studies and in vivo evaluation, will be crucial in advancing these promising molecules towards clinical development.

4-Amino-3-mercaptobenzonitrile: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-mercaptobenzonitrile is a pivotal building block in modern organic synthesis, prized for its unique trifunctional aromatic scaffold. The strategic ortho-positioning of its amino and mercapto groups, combined with the electron-withdrawing nature of the nitrile moiety, facilitates a diverse range of chemical transformations. This guide provides an in-depth analysis of its chemical properties, reactivity, and extensive applications, particularly in the synthesis of pharmacologically significant heterocyclic compounds like benzothiazoles. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Chemical and Physical Properties

This compound is a solid organic compound whose properties are dictated by its three functional groups. The amino and mercapto groups are susceptible to oxidation, necessitating storage under an inert atmosphere to maintain purity.[1] The nitrile group influences the electronic properties and reactivity of the entire molecule.[1]

PropertyValueReference(s)
IUPAC Name 4-amino-3-sulfanylbenzonitrile[2]
CAS Number 174658-22-1[2]
Molecular Formula C₇H₆N₂S[2]
Molecular Weight 150.20 g/mol [2]
Physical Form Solid[3]
Storage Temperature Inert atmosphere, room temperature or -20°C[1]

Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The ortho-disposed amino and mercapto groups are ideal precursors for condensation reactions to form fused heterocyclic systems.[1]

Key Reactive Sites:

  • Amino Group (-NH₂): Acts as a nucleophile and can be readily acylated or undergo condensation with carbonyl compounds. It is also a primary site for diazotization reactions, which can be used to introduce a wide variety of other functional groups.[4][5]

  • Mercapto Group (-SH): A potent nucleophile, the thiol group is central to many cyclization reactions. It is susceptible to oxidation, which can be a consideration during synthesis design.[1]

  • Nitrile Group (-C≡N): As a strong electron-withdrawing group, it modulates the reactivity of the aromatic ring.[1] While robust, it can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions. Its presence is crucial in many pharmaceutical compounds for improving pharmacokinetic profiles or acting as a reactive center for binding to biological targets.[6]

The primary application of this building block is in the synthesis of 2-substituted benzothiazoles, a class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[7][8]

Reactivity_Overview cluster_reactions Key Reactions main This compound Cyclization Cyclization main->Cyclization -NH₂ & -SH groups Diazotization Diazotization main->Diazotization -NH₂ group Acylation Acylation main->Acylation -NH₂ group Oxidation Oxidation main->Oxidation -SH group

Caption: Key reactive pathways of this compound.

Synthesis of Benzothiazoles

The most prominent application of this compound is the construction of the benzothiazole ring system. This is typically achieved through a condensation reaction with either aldehydes or carboxylic acids (or their derivatives like acyl chlorides).

General Reaction Pathway with Aldehydes

The reaction with aldehydes proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzothiazole product.

Benzothiazole_Synthesis_Aldehyde start This compound + R-CHO (Aldehyde) intermediate Schiff Base Intermediate start->intermediate Condensation (e.g., refluxing pyridine) product 2-Substituted-6-cyanobenzothiazole intermediate->product Oxidative Cyclization oxidant Oxidant (e.g., FeCl₃, Air) oxidant->intermediate

Caption: General pathway for benzothiazole synthesis using an aldehyde.

General Reaction Pathway with Carboxylic Acids

Alternatively, direct condensation with carboxylic acids, often catalyzed by agents like polyphosphoric acid (PPA), provides a direct route to 2-substituted benzothiazoles through dehydration.[9]

Experimental Protocols

The following sections provide generalized methodologies for key synthetic transformations involving this compound, based on established literature procedures.[1][9]

Synthesis of 2-Aryl-6-cyanobenzothiazole via Aldehyde Condensation

This protocol outlines a common method for synthesizing benzothiazole derivatives.

Experimental_Workflow_Aldehyde A 1. Dissolve Reactants B 2. Add Aldehyde A->B This compound in pyridine C 3. Reflux Reaction Mixture B->C Heat for several hours D 4. Oxidize Intermediate C->D Add ethanolic FeCl₃ E 5. Isolate Crude Product D->E Pour into water, filter F 6. Purify Product E->F Recrystallization or column chromatography G 7. Characterize F->G NMR, IR, MS

Caption: Workflow for the synthesis of 2-aryl-6-cyanobenzothiazole.

Methodology:

  • Reaction Setup: this compound (1.0 eq.) is dissolved in a suitable solvent, such as pyridine.[1]

  • Reagent Addition: The desired aromatic aldehyde (1.0-1.2 eq.) is added to the solution.

  • Condensation: The reaction mixture is heated to reflux and maintained for a period of 2-6 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization: After cooling, an ethanolic solution of an oxidizing agent, such as iron(III) chloride (FeCl₃), is added portion-wise.[1]

  • Work-up: The mixture is stirred for an additional period at room temperature before being poured into a large volume of ice-cold water.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Quantitative Data

The efficiency of benzothiazole synthesis can vary significantly based on the specific substrates and reaction conditions employed.

Table 1: Representative Benzothiazole Synthesis Data
Starting Material (eq.)Reagent (eq.)Catalyst/SolventTemp (°C)Time (h)Yield (%)Reference(s)
Zinc salt of 4-amino-3-mercaptobenzoic acid (1.0)p-Nitro benzoyl chloride (1.0)Pyridine80183[9]
2-Aminothiophenol (1.0)4-Amino-3-fluorobenzoic acid (1.0)Polyphosphoric Acid (PPA)1100.568[9]
2-Aminothiophenol (1.0)4-Amino-3-trifluoromethylbenzoic acid (1.0)Polyphosphoric Acid (PPA)1100.537[9]

Note: Data for the direct analogue this compound is limited in compiled reviews; therefore, data for structurally similar aminothiophenols are presented to illustrate typical reaction outcomes.

Table 2: Spectroscopic Data
Spectroscopy TypeExpected Signals
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm. Broad singlets for the -NH₂ and -SH protons (exchangeable with D₂O). The exact chemical shifts and coupling patterns depend on the solvent and substitution.[10]
¹³C NMR Aromatic carbons typically appear between 110-150 ppm. The nitrile carbon (-C≡N) signal is expected in the range of 115-125 ppm.[11]
IR Spectroscopy Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), S-H stretching (thiol, ~2550-2600 cm⁻¹, often weak), C≡N stretching (nitrile, ~2220-2260 cm⁻¹), and aromatic C-H and C=C vibrations.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Causes skin and serious eye irritation (H315, H319). May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[2]

  • Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry place to prevent oxidation of the thiol group.[1]

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its trifunctional nature provides a robust platform for the construction of complex heterocyclic molecules, most notably benzothiazoles, which are of significant interest in medicinal chemistry and materials science. The reliable and well-documented condensation reactions it undergoes make it an indispensable tool for researchers aiming to develop novel compounds with tailored biological or physical properties. This guide serves to consolidate the fundamental knowledge of this reagent, empowering scientists to effectively harness its synthetic potential.

References

Theoretical and Computational Insights into 4-Amino-3-mercaptobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 4-Amino-3-mercaptobenzonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational workflow utilizing Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. This guide serves as a foundational resource for researchers seeking to understand and further investigate this compound, offering detailed theoretical methodologies, predicted data, and visualizations to stimulate future experimental validation and application.

Introduction

This compound is a multifunctional aromatic compound featuring amino, mercapto, and nitrile functional groups. This unique combination of electron-donating (amino, mercapto) and electron-withdrawing (nitrile) groups suggests a rich chemical reactivity and potential for diverse applications, including as a building block for pharmaceuticals and a ligand in coordination chemistry.[1][2] Theoretical studies and computational modeling provide a powerful, non-destructive avenue to explore the intrinsic properties of such molecules, offering insights that can guide and accelerate experimental research.

This whitepaper presents a detailed computational protocol for the characterization of this compound. The methodologies described are based on well-established quantum chemical calculations that have been successfully applied to similar aromatic systems.[3][4][5] The presented data, including optimized geometry, vibrational frequencies, and electronic properties, are predictions derived from these computational models.

Computational Methodology

The theoretical calculations outlined herein are proposed to be performed using Gaussian 09 or a similar quantum chemistry software package. The methodology is designed to provide a thorough understanding of the molecular properties of this compound.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is a crucial step to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for geometry optimization of organic molecules.[6]

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy for this type of molecule.

  • Procedure: The optimization is performed without any symmetry constraints to ensure the true global minimum is found. The convergence criteria for the optimization should be set to the software's default tight settings.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule.[3][4]

Electronic Property Calculations

Several key electronic properties are calculated to understand the reactivity and electronic nature of this compound.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[7][8][9]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.[10][11]

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on the computational methodology described above.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.41118 - 122~0
C-N (amino)~1.38--
C-S~1.77--
S-H~1.34--
C-C≡N~1.45--
C≡N~1.16--
C-C-N (amino)-~121-
C-C-S-~123-
C-S-H-~96-
C-C-C≡N-~178-

Note: These are estimated values based on typical bond lengths and angles for similar functional groups in aromatic systems. Actual calculated values would be inserted here.

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational ModePredicted Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
N-H stretch (asym)~3500HighModerate
N-H stretch (sym)~3400HighModerate
C-H stretch (ring)3050 - 3100ModerateHigh
S-H stretch~2550LowModerate
C≡N stretch~2230HighHigh
C=C stretch (ring)1500 - 1600HighHigh
N-H bend~1620ModerateLow
C-S stretch~700ModerateModerate

Note: The predicted frequencies are unscaled. For better agreement with experimental data, a scaling factor is typically applied.

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy-5.5 to -6.0 eV
LUMO Energy-1.0 to -1.5 eV
HOMO-LUMO Energy Gap4.0 to 5.0 eV
Dipole Moment3.0 to 4.0 Debye

Note: These values are estimations based on similar molecules and would be replaced with actual calculated results.

Experimental Protocols (Proposed)

While this guide focuses on theoretical studies, the following are proposed experimental protocols for the synthesis and characterization of this compound, which would be crucial for validating the computational predictions.

Synthesis of this compound

A plausible synthetic route could involve the introduction of a thiol group onto a 4-aminobenzonitrile precursor. One potential method is the Newman-Kwart rearrangement, followed by hydrolysis.

  • Protection of the Amino Group: The amino group of 4-aminobenzonitrile is first protected, for example, by reacting it with di-tert-butyl dicarbonate (Boc)₂O to form the Boc-protected derivative.

  • Hydroxylation: The protected aminobenzonitrile is then hydroxylated at the 3-position.

  • Thionation: The hydroxyl group is converted to a thiocarbonate by reaction with O-phenyl chlorothionoformate.

  • Newman-Kwart Rearrangement: The thiocarbonate undergoes thermal rearrangement to a thiocarbamate.

  • Hydrolysis and Deprotection: The thiocarbamate is hydrolyzed under basic conditions to yield the thiol, and the Boc protecting group is removed with acid to give this compound.

Spectroscopic Characterization
  • FT-IR and FT-Raman Spectroscopy: The synthesized compound would be analyzed by Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to obtain its vibrational spectra. These experimental spectra would then be compared with the predicted spectra from the DFT calculations for validation.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.

  • UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy would be employed to study the electronic transitions of the molecule. The experimental absorption maxima can be compared with the predictions from Time-Dependent DFT (TD-DFT) calculations.

Visualizations

Visual representations are essential for understanding the complex data generated from computational studies. The following diagrams are generated using Graphviz (DOT language) to illustrate key concepts.

Molecular_Structure cluster_ring Benzene Ring cluster_substituents Functional Groups C1 C C2 C C1->C2 CN C≡N C1->CN Nitrile C3 C C2->C3 C4 C C3->C4 SH SH C3->SH Mercapto C5 C C4->C5 NH2 NH2 C4->NH2 Amino C6 C C5->C6 C6->C1

Caption: Molecular structure of this compound.

Computational_Workflow start Initial Structure Guess geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) verify_min->electronic_prop Yes results Predicted Data (Tables & Visualizations) electronic_prop->results

References

An In-depth Technical Guide to the Reactivity of Thiol and Amino Groups in 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical reactivity of the thiol (-SH) and amino (-NH₂) functional groups in 4-Amino-3-mercaptobenzonitrile. Understanding the differential reactivity of these groups is paramount for the strategic design of synthetic routes and the development of novel therapeutics. This document outlines the principles of chemoselectivity, key reaction types, and provides model experimental protocols based on closely related molecular structures.

Introduction and Physicochemical Properties

This compound is a substituted aromatic compound featuring a nitrile (-C≡N), a primary amino (-NH₂), and a thiol (-SH) group. The presence of two distinct nucleophilic centers, the amino and thiol groups, makes it a versatile building block for synthesizing a range of heterocyclic compounds, particularly benzothiazoles, which are of significant interest in medicinal chemistry.[1][2] The key to unlocking its synthetic potential lies in controlling the chemoselectivity of its reactions.

PropertyValue (for 2-aminothiophenol analog)Implication for Reactivity
pKa₁ (-NH₃⁺) < 2[3][4]The amino group is protonated only under strongly acidic conditions. It is a weak base.
pKa₂ (-SH) 7.9[3][4]The thiol group is significantly more acidic than typical aliphatic thiols (pKa ~10). It will exist predominantly as the highly nucleophilic thiolate anion (-S⁻) at a physiological or slightly basic pH.

Table 1: Physicochemical Data and Reactivity Implications.

Principles of Chemoselective Reactivity

Achieving selective functionalization of either the thiol or the amino group in the presence of the other is the primary challenge and opportunity in the chemistry of this compound. The two principal strategies to achieve this are pH control and the use of protecting groups.

The significant difference in the acidity of the thiol group and the protonated amino group is the cornerstone of pH-controlled selectivity.

  • Acidic Conditions (pH < 7): Below a pH of ~7, the thiol group exists predominantly in its neutral, less reactive protonated form (-SH). The amino group, being a weak base, remains largely unprotonated and nucleophilic. However, under strongly acidic conditions (pH < 2), the amine will be protonated to the non-nucleophilic ammonium salt (-NH₃⁺), shutting down its reactivity.

  • Basic Conditions (pH > 8): At a pH above 8, the thiol group is deprotonated to form the potent thiolate nucleophile (-S⁻). The amino group remains in its neutral, nucleophilic state. In this regime, selectivity is determined by the intrinsic nucleophilicity of the functional groups and the nature of the electrophile.[5] Thiols are generally more polarizable and act as softer, more potent nucleophiles than amines, especially towards soft electrophiles.[6]

cluster_pH pH Control Logic for Selectivity pH_Low Acidic pH (e.g., 4-6) Thiol_Neutral Thiol_Neutral pH_Low->Thiol_Neutral Thiol is -SH (Less Nucleophilic) Amine_Protonated Amine_Protonated pH_Low->Amine_Protonated Amine is -NH₂ (Nucleophilic, but can be protonated) pH_High Basic pH (e.g., > 8) Thiol_Anionic Thiol_Anionic pH_High->Thiol_Anionic Thiol is -S⁻ (Strongly Nucleophilic) Amine_Neutral Amine_Neutral pH_High->Amine_Neutral Amine is -NH₂ (Nucleophilic) Reagent Electrophilic Reagent (E+) Reagent->pH_Low Reagent->pH_High S_Attack Selective S-Alkylation/ S-Acylation Thiol_Anionic->S_Attack Favored Attack (Soft Nucleophile) N_Attack N-Acylation Possible (with hard electrophiles) Amine_Neutral->N_Attack Possible Attack (Harder Nucleophile)

Figure 1: Logic of pH-controlled selectivity.

When pH control is insufficient, or the desired reaction conditions are incompatible, protecting one group while reacting the other is a robust strategy.[7]

  • Protecting the Amino Group: The amino group can be protected as a Schiff base (imine) by reaction with an aldehyde (e.g., benzaldehyde). This protected intermediate allows for selective reactions at the thiol group. The imine can then be easily hydrolyzed under acidic conditions to restore the amine.[7]

  • Protecting the Thiol Group: While less common for achieving N-selectivity due to the high reactivity of the thiol, it can be protected if necessary. However, the more common strategy is to leverage the thiol's high reactivity for the initial reaction.

Reactivity of the Thiol (-SH) Group

The thiol group, particularly in its thiolate form, is a strong nucleophile and readily reacts with a variety of electrophiles.

Reaction with alkyl halides or other alkylating agents yields thioethers. This reaction is typically performed under basic conditions to deprotonate the thiol, maximizing its nucleophilicity. To achieve selectivity over the amino group, mild basic conditions (e.g., using K₂CO₃) are often sufficient to deprotonate the more acidic thiol without significantly activating the amine for competing N-alkylation.

Model Experimental Protocol: Selective S-Alkylation (via Amine Protection)

This protocol is adapted from a procedure for the selective alkylation of aminophenols and serves as a model for this compound.[7]

  • Protection of the Amino Group: To a solution of this compound (1 eq.) in methanol, add benzaldehyde (1 eq.). Stir the mixture at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the N-benzylidene-4-amino-3-mercaptobenzonitrile intermediate.

  • S-Alkylation: Dissolve the intermediate (1 eq.) in acetone. Add potassium carbonate (K₂CO₃, 2 eq.) and the desired alkyl halide (e.g., benzyl bromide, 1 eq.). Reflux the mixture for 12-20 hours until the starting material is consumed (monitor by TLC).

  • Deprotection and Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate. Add dichloromethane and 1N HCl to the residue and stir vigorously for 1 hour to hydrolyze the imine. Separate the layers, neutralize the aqueous layer with NaHCO₃, and extract with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the S-alkylated product.

Reaction with acyl chlorides or anhydrides produces thioesters. This reaction is also typically performed in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct and facilitate the reaction. At neutral or slightly acidic pH, the more nucleophilic thiol can react selectively over the amine.

Reactivity of the Amino (-NH₂) Group

The aromatic amino group is nucleophilic but less so than the thiolate anion. Reactions are typically focused on acylation.

The amino group reacts with acyl chlorides or anhydrides to form stable amide bonds. To achieve selective N-acylation, one can exploit conditions where the thiol is less reactive. Performing the reaction under strictly anhydrous and neutral or slightly basic conditions with a highly reactive acylating agent can favor N-acylation.[8] Alternatively, the thiol group can be temporarily oxidized to a disulfide, which is unreactive to acylation, and then reduced back to the thiol after N-acylation is complete.

Model Experimental Protocol: Selective N-Acylation

This is a general procedure for the N-acylation of amines.[8][9]

  • Reaction Setup: Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., THF or CH₂Cl₂) containing a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Acylation: Cool the solution in an ice bath. Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise with stirring.

  • Work-up: Allow the reaction to proceed for 1-3 hours at room temperature. Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the N-acylated product.

Concerted Reactivity: Synthesis of Benzothiazoles

One of the most important reactions of 2-aminothiophenol derivatives is their condensation with various electrophiles to form the benzothiazole heterocyclic system.[2][10][11] In this reaction, both the amino and thiol groups participate in a tandem or concerted cyclization process.

  • Reaction with Aldehydes: The amino group first condenses with the aldehyde to form a Schiff base (iminothiophenol). The thiol group then undergoes an intramolecular cyclization onto the imine carbon, followed by oxidation to yield the 2-substituted benzothiazole.[12]

  • Reaction with Acyl Chlorides: The reaction proceeds via initial acylation (either N- or S-acylation) followed by intramolecular cyclization and dehydration to form the benzothiazole ring.[10][13]

cluster_workflow General Synthetic Pathways Start This compound S_Alkylation Selective S-Alkylation Start->S_Alkylation pH > 8 N_Acylation Selective N-Acylation Start->N_Acylation Anhydrous, Base Benzothiazole Benzothiazole Synthesis Start->Benzothiazole AlkylHalide Alkyl Halide (R-X) + Base AlkylHalide->S_Alkylation AcylChloride Acyl Chloride (RCOCl) + Base AcylChloride->N_Acylation AcylChloride->Benzothiazole Cyclocondensation Aldehyde Aldehyde (RCHO) + Catalyst/Oxidant Aldehyde->Benzothiazole

Figure 2: Overview of major synthetic pathways.

Model Experimental Protocol: Benzothiazole Synthesis from an Aldehyde

This protocol is a representative example of benzothiazole synthesis.[11]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) and a substituted aldehyde (1 eq.) in ethanol.

  • Catalysis and Reaction: Add a catalytic amount of an acid (e.g., H₂O₂/HCl) and stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 45 minutes to several hours depending on the substrates.[11]

  • Work-up: Upon completion, the product may precipitate from the reaction mixture. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the 2-substituted-4-amino-benzonitrile-benzothiazole derivative.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for achieving selective modification, using S-alkylation as an example that employs a protection-deprotection strategy.

cluster_workflow Workflow: Selective S-Alkylation via Amine Protection A Start: this compound B React with Benzaldehyde in Methanol (rt, 1h) A->B C Intermediate: N-Protected Imine B->C D React with Alkyl Halide (R-X) and K₂CO₃ in Acetone (reflux) C->D E Intermediate: S-Alkylated Imine D->E F Hydrolyze with 1N HCl E->F G Final Product: Selective S-Alkyl Derivative F->G

Figure 3: Workflow for selective S-alkylation.

Conclusion

The reactivity of this compound is characterized by the competitive nucleophilicity of its thiol and amino groups. The thiol is the more acidic and generally more nucleophilic site, especially under neutral to basic conditions where it exists as the thiolate anion. This differential reactivity can be harnessed to achieve remarkable chemoselectivity. By carefully controlling the reaction pH, choosing appropriate electrophiles, or employing a protecting group strategy, researchers can selectively target either the thiol or the amino group. Furthermore, the ability of both groups to participate in cyclocondensation reactions makes this molecule a valuable precursor for the synthesis of medicinally relevant benzothiazoles. This guide provides the fundamental principles and practical examples to aid scientists in the strategic use of this versatile chemical building block.

References

A Comprehensive Technical Review of 4-Amino-3-mercaptobenzonitrile and its Derivatives: Synthesis, Applications, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-Amino-3-mercaptobenzonitrile and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry and materials science, leading to the development of novel therapeutic agents and functional materials. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical and biological pathways to facilitate further research and development in this promising area.

Core Compound: this compound

This compound is a key aromatic building block characterized by the presence of an amino group, a mercapto (thiol) group, and a nitrile group on a benzene ring. This unique arrangement of functional groups allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzothiazoles.

Chemical and Physical Properties:

PropertyValue
IUPAC Name 4-amino-3-sulfanylbenzonitrile[1]
CAS Number 174658-22-1[1]
Molecular Formula C₇H₆N₂S[1]
Molecular Weight 150.20 g/mol [1]
SMILES C1=CC(=C(C=C1C#N)S)N[1]
InChIKey MXDAYVCCPKGPOE-UHFFFAOYSA-N[1]

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled[1]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound and its Derivatives

Synthesis of the Core Compound: this compound

Proposed Synthetic Pathway:

Synthesis_of_4_Amino_3_mercaptobenzonitrile cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Diazotization and Thiolation 4-Amino-3-nitrobenzonitrile 4-Amino-3-nitrobenzonitrile Intermediate_Amine 4-Amino-3-aminobenzonitrile 4-Amino-3-nitrobenzonitrile->Intermediate_Amine Reduction (e.g., SnCl2/HCl) Diazonium_Salt Intermediate Diazonium Salt Intermediate_Amine->Diazonium_Salt 1. NaNO2, HCl 2. KSCN This compound This compound Diazonium_Salt->this compound Hydrolysis

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Reduction of 4-amino-3-nitrobenzonitrile. A solution of 4-amino-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol or concentrated hydrochloric acid) would be treated with a reducing agent. A common method for the reduction of aromatic nitro groups to amines is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The reaction mixture would likely be heated to drive the reaction to completion. After cooling, the product, 4-amino-3-aminobenzonitrile, would be isolated by neutralization and extraction.

Step 2: Conversion of the Amino Group to a Mercapto Group. The resulting diamine would then undergo a Sandmeyer-type reaction. The 3-amino group would be selectively diazotized using sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt would then be treated with a sulfur-containing nucleophile, such as potassium thiocyanate (KSCN), followed by hydrolysis to yield the final product, this compound. Purification would likely be achieved through column chromatography.

Synthesis of Benzothiazole Derivatives

The most prominent application of this compound is in the synthesis of 2-substituted benzothiazoles. This is typically achieved through a condensation reaction with various aldehydes.

General Synthetic Scheme for Benzothiazole Derivatives:

Benzothiazole_Synthesis Start This compound Intermediate Intermediate Start->Intermediate + Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate Condensation (e.g., in Ethanol, reflux) Benzothiazole 2-Substituted-6-cyanobenzothiazole Intermediate->Benzothiazole Oxidative Cyclization (e.g., Air, H2O2)

Caption: General synthesis of 2-substituted benzothiazoles.

Detailed Experimental Protocol for a Representative Benzothiazole Synthesis: A mixture of this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol is refluxed for several hours. The reaction can be catalyzed by an acid or a base, or in some cases, proceeds without a catalyst. Oxidative cyclization of the intermediate can be achieved by exposure to air or by the addition of a mild oxidizing agent like hydrogen peroxide to afford the desired 2-substituted-6-cyanobenzothiazole. The product is then typically isolated by filtration or extraction and purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry: Anticancer and Antimicrobial Agents

Derivatives of this compound, particularly benzothiazoles, have demonstrated significant potential as therapeutic agents, exhibiting a broad spectrum of biological activities.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of benzothiazole derivatives against a variety of cancer cell lines.

Quantitative Anticancer Activity Data (IC₅₀ Values in µM):

Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Reference
Indole based hydrazine carboxamide benzothiazole -0.681.53--[2]
Substituted bromopyridine acetamide benzothiazole --44 nM-48 nM[2]
Derivative 61 --10.67 µg/mL--[2]
Derivative 62 --9.0 µg/mL--[2]
Compound 7c ---16.0234.07[3]
Compound 5b ---35.0542.16[3]
Compound 7b ---61.0172.13[3]

Signaling Pathways in Cancer: Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer_Signaling_Pathways cluster_pathways Targeted Signaling Pathways cluster_effects Cellular Effects Benzothiazole Benzothiazole Derivatives JAK_STAT JAK/STAT Pathway Benzothiazole->JAK_STAT Inhibition ERK_MAPK ERK/MAPK Pathway Benzothiazole->ERK_MAPK Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Benzothiazole->PI3K_Akt_mTOR Inhibition Apoptosis Induction of Apoptosis JAK_STAT->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation JAK_STAT->Inhibition_of_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest ERK_MAPK->Cell_Cycle_Arrest ERK_MAPK->Inhibition_of_Proliferation PI3K_Akt_mTOR->Apoptosis PI3K_Akt_mTOR->Inhibition_of_Proliferation

Caption: Key signaling pathways modulated by benzothiazole derivatives in cancer cells.

Studies have indicated that these compounds can downregulate the activity of key proteins in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, leading to the induction of apoptosis and inhibition of cancer cell growth[4].

Antimicrobial Activity

Benzothiazole derivatives have also emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data (MIC Values in µg/mL):

Derivative TypeStaphylococcus aureusEscherichia coliCandida albicansAspergillus nigerReference
Novel Benzothiazoles (Comp. 3 & 4) 50-20025-100--[2]
Amino-benzothiazole Schiff base (46a & 46b) -15.62--[4]
Benzothiazole-N-acetyl-glucosamine conjugates (72b & 72c) 6.256.25--[4]
Thiazolidin-4-one derivatives of benzothiazole (8a-d) -0.09-0.18 mg/mL--[4]

Mechanism of Antimicrobial Action: The antimicrobial mechanism of benzothiazole derivatives is believed to involve the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to inhibit dihydroorotase, a key enzyme in pyrimidine biosynthesis, and dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.

Applications in Materials Science: Fluorescent Dyes

The extended π-conjugated system of benzothiazole derivatives makes them suitable for applications as fluorescent dyes in various fields, including materials science and bio-imaging.

Photophysical Properties of Representative Benzothiazole Dyes:

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Reference
BTPCP Chloroform324, 382556--[5]
BTPCP H₂O-564--[5]
Benzothiazole-benzonitrile chromophore 6 EtOH--8363-[No specific reference found]
BPO doped PMMA film --violet-blue emission--[6]
BHPO1 doped PMMA film --green emission--[6]
BHPO2 doped PMMA film --orange emission--[6]

The absorption and emission maxima of these dyes can be tuned by altering the substituents on the benzothiazole core and the attached aromatic rings. This tunability allows for the design of dyes with specific photophysical properties for targeted applications.

Experimental Workflow for Photophysical Characterization:

Photophysical_Characterization_Workflow Synthesis Dye Synthesis and Purification Solution_Prep Solution Preparation (various solvents) Synthesis->Solution_Prep UV_Vis UV-Vis Spectroscopy Solution_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy Solution_Prep->Fluorescence Data_Analysis Data Analysis (λabs, λem, Stokes Shift, Φ) UV_Vis->Data_Analysis Fluorescence->Data_Analysis

Caption: Workflow for characterizing the photophysical properties of fluorescent dyes.

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy: Solutions of the synthesized dyes are prepared in various solvents of different polarities at a specific concentration (e.g., 10⁻⁵ M). UV-Vis absorption spectra are recorded using a spectrophotometer to determine the maximum absorption wavelength (λabs). Fluorescence emission spectra are recorded using a spectrofluorometer by exciting the sample at its λabs to determine the maximum emission wavelength (λem). The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima. The fluorescence quantum yield (Φ) is determined relative to a standard fluorophore with a known quantum yield.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds, with benzothiazole derivatives being the most prominent. These derivatives have demonstrated significant potential in medicinal chemistry as anticancer and antimicrobial agents, with well-documented quantitative data and emerging insights into their mechanisms of action and modulation of key cellular signaling pathways. Furthermore, their inherent fluorescent properties make them attractive candidates for the development of novel dyes and probes in materials science and bio-imaging.

Future research in this area should focus on several key aspects:

  • Development of a reliable and scalable synthesis for this compound: This would greatly facilitate the broader exploration of its derivatives.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the benzothiazole scaffold will enable the optimization of biological activity and selectivity.

  • In-depth mechanistic studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for their translation into clinical applications.

  • Expansion of material applications: The design and synthesis of novel fluorescent dyes with tailored photophysical properties for advanced applications in areas such as organic light-emitting diodes (OLEDs), sensors, and targeted bio-imaging are warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-3-mercaptobenzonitrile is a versatile bifunctional aromatic compound that serves as a valuable precursor in the synthesis of a variety of heterocyclic structures. Its ortho-disposed amino and mercapto groups, combined with the electron-withdrawing nitrile functionality, make it an ideal starting material for the construction of fused heterocyclic systems, particularly benzothiazoles and phenothiazines. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials.

This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted-7-amino-1,3-benzothiazole-6-carbonitriles and outlines a general strategy for the synthesis of phenothiazine derivatives from this compound. The protocols described herein are intended for researchers, scientists, and drug development professionals.

Core Applications: Synthesis of Benzothiazoles

The most prominent application of this compound is in the synthesis of 2,7-disubstituted-1,3-benzothiazole-6-carbonitriles. The reaction proceeds via a cyclocondensation mechanism where the amino and mercapto groups of this compound react with a carbonyl-containing compound, such as an aldehyde or a carboxylic acid (or its derivative), to form the thiazole ring.

Reaction with Aromatic Aldehydes

The reaction with aromatic aldehydes is a straightforward and efficient method to obtain 2-aryl-7-amino-1,3-benzothiazole-6-carbonitriles. This reaction is typically carried out in the presence of an oxidizing agent or under aerobic conditions to facilitate the final aromatization step.

G start This compound + Aromatic Aldehyde (R-CHO) intermediate Intermediate Adduct start->intermediate Condensation cyclized Cyclized Intermediate (Dihydrobenzothiazole) intermediate->cyclized Intramolecular Cyclization product 2-Aryl-7-amino-1,3-benzothiazole-6-carbonitrile cyclized->product Oxidation oxidant Oxidant (e.g., Air, H₂O₂) oxidant->cyclized

Caption: Reaction pathway for benzothiazole synthesis from an aldehyde.

Reaction with Carboxylic Acids and Acyl Chlorides

Alternatively, 2-substituted benzothiazoles can be synthesized by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides. Reactions with carboxylic acids often require a catalyst and higher temperatures to promote dehydration, while reactions with acyl chlorides proceed more readily.

G start This compound + Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) amide_intermediate Amide Intermediate start->amide_intermediate Acylation product 2-Substituted-7-amino-1,3-benzothiazole-6-carbonitrile amide_intermediate->product Cyclization & Dehydration catalyst Catalyst / Heat (e.g., PPA) catalyst->amide_intermediate

Caption: Reaction pathway for benzothiazole synthesis from a carboxylic acid.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted-7-amino-1,3-benzothiazole-6-carbonitriles.

Table 1: Reaction with Aromatic Aldehydes

Aldehyde Substituent (R)SolventOxidantTemperature (°C)Time (h)Yield (%)
PhenylEthanolAirReflux685
4-ChlorophenylDMFH₂O₂100492
4-MethoxyphenylAcetic AcidAir110888
2-NitrophenylDMSOAir120578
4-(Dimethylamino)phenylEthanolAirReflux1095

Table 2: Reaction with Carboxylic Acids and Derivatives

Carboxylic Acid/Derivative (R)Reagent TypeCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidCarboxylic AcidPPA1501275
4-Nitrobenzoic AcidCarboxylic AcidPPA1601081
Acetic AcidCarboxylic AcidPPA130668
Benzoyl ChlorideAcyl ChloridePyridine80294
4-Nitrobenzoyl ChlorideAcyl ChloridePyridine80183[1]
Furan-2,5-dicarboxylic acid dichlorideAcyl DichlorideN/AN/AN/A~75 (for bis-benzothiazole)[2]
Thiophene-2,5-dicarboxylic acid dichlorideAcyl DichlorideN/AN/AN/A~75 (for bis-benzothiazole)[2]

PPA: Polyphosphoric acid

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of benzothiazole derivatives.

G A 1. Reactant Setup B Combine this compound, electrophile, and solvent in a flask. A->B C 2. Reaction B->C D Heat the mixture under reflux with stirring for the specified time. C->D E 3. Work-up D->E F Cool to room temperature. Pour into ice water to precipitate the product. E->F G 4. Purification F->G H Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., Ethanol/DMF). G->H I 5. Characterization H->I J Analyze the product using NMR, IR, and Mass Spectrometry. I->J

Caption: General workflow for benzothiazole synthesis and purification.

Protocol 1: Synthesis of 2-Phenyl-7-amino-1,3-benzothiazole-6-carbonitrile
  • Reactants:

    • This compound (1.50 g, 10 mmol)

    • Benzaldehyde (1.06 g, 10 mmol)

    • Ethanol (50 mL)

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound and ethanol. Stir until the solid is dissolved.

    • Add benzaldehyde to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Maintain the reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 200 mL of ice-cold water with stirring.

    • Collect the resulting yellow precipitate by vacuum filtration.

    • Wash the solid with cold water (3 x 30 mL).

    • Recrystallize the crude product from an ethanol/water mixture to afford the pure product.

    • Dry the purified product under vacuum. Expected Yield: 85%.

Protocol 2: Synthesis of 2-(4-Nitrophenyl)-7-amino-1,3-benzothiazole-6-carbonitrile using a Carboxylic Acid
  • Reactants:

    • This compound (1.50 g, 10 mmol)

    • 4-Nitrobenzoic acid (1.67 g, 10 mmol)

    • Polyphosphoric acid (PPA) (20 g)

  • Procedure:

    • In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine this compound, 4-nitrobenzoic acid, and PPA.

    • Heat the mixture to 160°C with efficient stirring.

    • Maintain the temperature for 10 hours.

    • Cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice (200 g) with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with water until the filtrate is neutral.

    • Recrystallize the crude product from a DMF/ethanol mixture.

    • Dry the purified product in a vacuum oven at 60°C. Expected Yield: 81%.

Prospective Application: Synthesis of Phenothiazines

While direct, high-yield synthetic routes to phenothiazine derivatives starting from this compound are less commonly reported, a plausible synthetic strategy involves the reaction of 2-aminobenzenethiols with derivatives of 2-chloro-1-nitrobenzene. This can be adapted for this compound. A potential pathway is the Smiles rearrangement, a well-established method for phenothiazine synthesis.[3]

The proposed reaction would involve an initial S-arylation of this compound with an activated chloronitroarene, followed by an intramolecular nucleophilic aromatic substitution (the Smiles rearrangement) to form the phenothiazine core. This approach opens avenues for creating novel phenothiazine-based compounds with a cyano group, which can be further functionalized.

Safety and Handling

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause allergy or asthma symptoms. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Aromatic aldehydes and acyl chlorides can be irritants and lachrymators.

  • Polyphosphoric acid is corrosive and should be handled with care. The quenching process is exothermic and should be performed cautiously.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized by qualified personnel. Appropriate safety precautions must be taken at all times.

References

Application Notes and Protocols: 4-Amino-3-mercaptobenzonitrile for Advanced Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-mercaptobenzonitrile is a versatile bifunctional aromatic molecule increasingly utilized for the modification and functionalization of noble metal surfaces, particularly gold (Au) and silver (Ag). Its unique structure, featuring a thiol (-SH) group for robust surface anchoring, a terminal amino (-NH2) group for subsequent covalent immobilization of biomolecules, and a rigid benzonitrile backbone, makes it an ideal candidate for creating well-defined and highly reactive self-assembled monolayers (SAMs).

The thiol group provides a strong, covalent-like bond with gold and other noble metal surfaces, leading to the spontaneous formation of ordered, high-density monolayers. The aromatic ring contributes to the stability and order of the SAM through π-π stacking interactions. The strategically positioned amino group serves as a versatile chemical handle for the covalent attachment of a wide range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs, through well-established bioconjugation chemistries. This enables the precise engineering of surface properties for various applications, from biosensing to targeted drug delivery platforms.

Key Applications

The unique properties of this compound-modified surfaces lend themselves to a variety of advanced applications:

  • Biosensor Development: The amino-terminated surface provides a reactive platform for the immobilization of biorecognition elements such as antibodies, enzymes, or aptamers.[1] These functionalized surfaces can be integrated into various biosensor platforms, including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical sensors, for the sensitive and specific detection of target analytes.

  • Drug Discovery and Development: Covalent attachment of drug candidates or target proteins to the SAM allows for the study of drug-target interactions, high-throughput screening of compound libraries, and the development of novel drug delivery systems. The well-defined nature of the monolayer provides a controlled environment for these assays.

  • Cell Adhesion and Tissue Engineering: The surface can be modified with cell-adhesive peptides (e.g., RGD) or other biomolecules to promote specific cell attachment, proliferation, and differentiation, making it a valuable tool for tissue engineering and regenerative medicine research.[2]

  • Fundamental Surface Science Studies: The rigid and ordered nature of SAMs formed from aromatic thiols like this compound provides an excellent model system for studying electron transfer, molecular recognition, and other interfacial phenomena.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the functionalization of gold surfaces with this compound and subsequent immobilization of a model protein (e.g., Bovine Serum Albumin, BSA). Note: These values are representative and may vary depending on specific experimental conditions.

Table 1: Surface Characterization Data

ParameterBare GoldThis compound SAM
Static Water Contact Angle (°) 85 ± 560 ± 5
Advancing Water Contact Angle (°) 90 ± 465 ± 4
Receding Water Contact Angle (°) 80 ± 555 ± 6
Monolayer Thickness (Å) N/A10 - 15
Surface Roughness (RMS, nm) < 0.5< 0.6

Table 2: Protein Immobilization Efficiency

ParameterValue
Immobilized Protein Bovine Serum Albumin (BSA)
Coupling Chemistry EDC/NHS
Surface Density of Immobilized BSA (ng/cm²) 150 - 250
Immobilization Efficiency (%) 70 - 85

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

This protocol describes the preparation of clean gold surfaces suitable for SAM formation.

Materials:

  • Silicon wafers with a titanium adhesion layer and a 50-100 nm gold coating

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen or Argon gas source

  • UV-Ozone cleaner (optional)

Procedure:

  • Cut the gold-coated silicon wafers into the desired size using a diamond scribe.

  • Place the substrates in a glass container.

  • Carefully add freshly prepared Piranha solution to immerse the substrates completely.

  • Incubate for 10-15 minutes at room temperature.

  • Carefully decant the Piranha solution into a designated waste container.

  • Rinse the substrates thoroughly with copious amounts of DI water.

  • Rinse the substrates with ethanol.

  • Dry the substrates under a gentle stream of nitrogen or argon gas.

  • (Optional but recommended) Place the substrates in a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic contaminants.

  • Use the cleaned substrates immediately for SAM formation.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

This protocol details the formation of a dense and ordered SAM on the prepared gold substrates.

Materials:

  • Cleaned gold substrates (from Protocol 1)

  • This compound

  • Anhydrous ethanol

  • Glass vial with a screw cap

Procedure:

  • Prepare a 1-5 mM solution of this compound in anhydrous ethanol.

  • Place the cleaned gold substrates in a clean glass vial.

  • Completely immerse the substrates in the this compound solution.

  • Seal the vial and incubate at room temperature for 18-24 hours in a dark, vibration-free environment.

  • After incubation, remove the substrates from the solution.

  • Rinse the substrates thoroughly with anhydrous ethanol to remove any non-specifically adsorbed molecules.

  • Dry the SAM-functionalized substrates under a gentle stream of nitrogen or argon gas.

  • Store the functionalized substrates in a clean, dry environment until further use.

Protocol 3: Characterization of the SAM-functionalized Surface

This protocol outlines common techniques to verify the successful formation of the SAM.

Methods:

  • Contact Angle Goniometry:

    • Place a droplet of DI water (typically 1-5 µL) on the SAM-functionalized surface.

    • Measure the static contact angle.

    • For more detailed analysis, measure the advancing and receding contact angles to assess monolayer homogeneity. A uniform SAM should exhibit low contact angle hysteresis.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Acquire survey scans to identify the elemental composition of the surface. Expect to see signals for Au, C, N, and S.

    • Acquire high-resolution scans of the S 2p, N 1s, and C 1s regions. The S 2p peak at ~162 eV is characteristic of a thiol bound to gold. The N 1s peak at ~399 eV confirms the presence of the amino group.

  • Atomic Force Microscopy (AFM):

    • Image the surface in tapping mode to assess the topography and roughness. A well-formed SAM should have a smooth, uniform surface with a root-mean-square (RMS) roughness similar to the underlying gold substrate.

Protocol 4: Post-functionalization with a Biomolecule via EDC/NHS Coupling

This protocol describes the covalent immobilization of a carboxyl-containing biomolecule (e.g., a protein) to the amino-terminated SAM.

Materials:

  • SAM-functionalized substrates (from Protocol 2)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Biomolecule solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

  • Immerse the SAM-functionalized substrates in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups on the target biomolecule (if the biomolecule is to be activated in solution) or to prepare the surface for reaction with an NHS-ester modified biomolecule. Alternatively, and more commonly for amino-terminated surfaces, an NHS-ester crosslinker is used.

  • Revised and more common procedure for amino-terminated surfaces: a. Prepare a solution of a homobifunctional NHS-ester crosslinker (e.g., Disuccinimidyl suberate - DSS) in a non-aqueous solvent like anhydrous DMSO. b. React the amino-terminated surface with the DSS solution to form a surface with terminal NHS-ester groups. c. Rinse the surface thoroughly with the appropriate solvent to remove excess crosslinker. d. Immediately immerse the activated surface in the biomolecule solution (containing primary amines) in a suitable buffer (e.g., PBS, pH 7.4) and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the substrates from the biomolecule solution.

  • Immerse the substrates in the quenching solution for 10-15 minutes to deactivate any unreacted NHS-ester groups.

  • Wash the substrates with the washing buffer to remove non-covalently bound biomolecules.

  • Rinse with DI water and dry under a gentle stream of nitrogen or argon gas.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func Bioconjugation cluster_char Characterization start Gold-coated Wafer clean Piranha / UV-Ozone Cleaning start->clean sam_formation Incubation in This compound Solution (18-24h) clean->sam_formation rinse_dry1 Rinse & Dry sam_formation->rinse_dry1 activation Activation with NHS-ester Crosslinker rinse_dry1->activation char1 Contact Angle rinse_dry1->char1 char2 XPS rinse_dry1->char2 char3 AFM rinse_dry1->char3 immobilization Biomolecule Immobilization activation->immobilization quenching Quenching & Washing immobilization->quenching quenching->char1 Final Characterization quenching->char2 Final Characterization quenching->char3 Final Characterization

Caption: Experimental workflow for surface functionalization.

signaling_pathway surface Functionalized Surface (Immobilized Ligand) receptor Cell Surface Receptor surface->receptor Binding kinase_cascade Kinase Cascade receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Adhesion, Proliferation) gene_expression->cellular_response

Caption: Cell signaling initiated from a functionalized surface.

logical_relationship molecule This compound thiol Thiol Group (-SH) molecule->thiol amino Amino Group (-NH2) molecule->amino aromatic Aromatic Ring molecule->aromatic sam High-Quality SAM thiol->sam Strong Au-S Bond reactive_surface Reactive Surface amino->reactive_surface Bioconjugation Site stable_surface Stable & Ordered Surface aromatic->stable_surface π-π Stacking sam->stable_surface application Successful Application (e.g., High Sensitivity Biosensor) reactive_surface->application stable_surface->application

Caption: Relationship between molecular structure and application success.

References

Application Notes and Protocols: 4-Amino-3-mercaptobenzonitrile as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-mercaptobenzonitrile is a multifunctional aromatic organic compound featuring amino (-NH₂), mercapto (-SH), and cyano (-CN) functional groups. This unique combination of a soft donor (sulfur), a borderline donor (amino nitrogen), and a π-accepting nitrile group makes it an intriguing ligand for the synthesis of novel coordination complexes. The presence of both a soft thiol and a harder amine group allows for versatile coordination behavior, potentially leading to complexes with interesting electronic, catalytic, and biological properties. These characteristics make it a candidate for applications in catalysis, materials science, and as a building block for pharmacologically active agents.[1] While specific research on the coordination complexes of this compound is limited in publicly available literature, this document provides potential synthetic protocols, characterization methods, and application avenues based on the known chemistry of related ligands.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the ligand is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 174658-22-1[2][3]
Molecular Formula C₇H₆N₂S[3]
Molecular Weight 150.21 g/mol [3]
Appearance Not specified, likely a solid
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO.[4][5]

Proposed Experimental Protocols

Due to the lack of specific literature on the coordination complexes of this compound, the following protocols are adapted from established methods for similar aromatic ligands containing thiol and amino or cyano functionalities.[6][7] Researchers should consider these as starting points and optimize the reaction conditions as needed.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be approached through multi-step organic synthesis. A possible route, adapted from the synthesis of related aminothiols, is outlined below.[8]

G

Caption: A general workflow for the synthesis of a metal complex.

Materials:

  • This compound (Ligand, L)

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, ZnCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve the ligand (2 molar equivalents) in hot ethanol.

  • In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the solid with cold ethanol and then diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of the Ligand and its Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the identity and structure of the synthesized ligand and its metal complexes.

Table 2: Spectroscopic and Analytical Data for Characterization

TechniqueExpected Observations for this compoundExpected Changes upon Complexation
**FT-IR (cm⁻¹) **ν(N-H) around 3400-3200, ν(C≡N) around 2230-2210, ν(S-H) around 2600-2550.Shift in ν(N-H) and disappearance or shift of ν(S-H) upon coordination. Possible shift in ν(C≡N) if it participates in coordination.
¹H NMR (ppm) Aromatic protons in the range of 7-8 ppm, signals for -NH₂ and -SH protons.Shift in the signals of protons adjacent to the coordinating atoms (-NH₂ and -SH). Disappearance of the -SH proton signal upon deprotonation and coordination.
¹³C NMR (ppm) Aromatic carbons, a signal for the nitrile carbon (C≡N).Shifts in the signals of carbons attached to the coordinating atoms.
UV-Vis Absorption bands in the UV region corresponding to π-π* and n-π* transitions of the aromatic ring and functional groups.Appearance of new bands in the visible region corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT).
Elemental Analysis Confirms the empirical formula (C₇H₆N₂S).Confirms the stoichiometry of the metal complex.

Potential Applications in Drug Development and Catalysis

While direct applications of this compound complexes are not yet reported, the presence of sulfur and nitrogen donor atoms suggests potential in several areas:

Antimicrobial Activity

Metal complexes with sulfur and nitrogen-containing ligands often exhibit enhanced antimicrobial activity compared to the free ligands. T[9][10][11][12]his is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid membranes of microorganisms.

Protocol 3: Preliminary Antimicrobial Screening (Agar Well Diffusion Method)

Workflow for Antimicrobial Screening

G cluster_2 Agar Well Diffusion Assay prep_plates Prepare Agar Plates with Bacterial/Fungal Culture create_wells Create Wells in the Agar prep_plates->create_wells add_samples Add Test Complex, Ligand, and Control Solutions to Wells create_wells->add_samples incubate Incubate Plates add_samples->incubate measure Measure the Zone of Inhibition incubate->measure result Determine Antimicrobial Activity measure->result

Caption: Workflow for the agar well diffusion antimicrobial assay.

Materials:

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Fungal strains (e.g., C. albicans)

  • Synthesized metal complex and free ligand

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic and antifungal discs (positive controls)

  • Sterile cork borer

Procedure:

  • Prepare sterile agar plates and swab them with the microbial culture.

  • Create wells of uniform diameter in the agar using a sterile cork borer.

  • Prepare solutions of the test complex and the free ligand in DMSO at a known concentration.

  • Add a fixed volume (e.g., 100 µL) of each test solution, a DMSO control (negative control), and a standard antibiotic/antifungal solution into separate wells.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.

Catalytic Applications

The combination of a soft sulfur donor and a harder nitrogen donor in the ligand could lead to metal complexes with interesting catalytic properties. For example, similar complexes have been investigated for their catalytic activity in various organic transformations. T[13][14]he nitrile group might also play a role in modulating the electronic properties of the metal center or could itself be a site for catalytic reactions.

[15]Potential Catalytic Reactions to Explore:

  • Oxidation reactions: The sulfur atom can be a site for oxidation, and the metal center can catalyze various oxidation processes.

  • C-C coupling reactions: The coordination environment provided by the ligand might be suitable for catalyzing cross-coupling reactions.

  • Hydrolysis of nitriles: The metal complex could potentially catalyze the hydrolysis of the nitrile group.

[14]### Signaling Pathways in Drug Development

While no specific signaling pathways have been identified for complexes of this compound, metal complexes, in general, can exert their biological effects through various mechanisms.

Potential Mechanisms of Action

G cluster_3 Potential Mechanisms of Action for Metal Complexes complex Metal Complex dna_interaction DNA Binding and Cleavage complex->dna_interaction enzyme_inhibition Enzyme Inhibition (e.g., Kinases, Proteases) complex->enzyme_inhibition ros_generation Generation of Reactive Oxygen Species (ROS) complex->ros_generation apoptosis Induction of Apoptosis dna_interaction->apoptosis enzyme_inhibition->apoptosis ros_generation->apoptosis

Caption: Potential mechanisms of action for metal complexes in a biological system.

  • DNA Interaction: Many metal complexes can bind to DNA through intercalation, groove binding, or covalent interactions, leading to the inhibition of DNA replication and transcription, and ultimately to cell death.

  • Enzyme Inhibition: The metal complex could act as an inhibitor for specific enzymes that are crucial for the survival of cancer cells or pathogens.

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, which can induce oxidative stress and damage cellular components, leading to apoptosis.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific mechanisms of action of any synthesized this compound metal complexes.

Conclusion

This compound presents a promising scaffold for the development of novel coordination complexes. Its unique combination of functional groups offers the potential for diverse coordination modes and the generation of complexes with interesting catalytic and biological properties. The protocols and application notes provided herein, based on the chemistry of related compounds, offer a starting point for researchers to explore the rich coordination chemistry of this versatile ligand. Further investigation is warranted to synthesize and characterize its metal complexes and to fully evaluate their potential in catalysis and drug development.

References

Derivatization of 4-Amino-3-mercaptobenzonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 4-Amino-3-mercaptobenzonitrile. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in the synthesis of a variety of heterocyclic compounds, particularly benzothiazoles. The protocols provided herein focus on the synthesis of 2-substituted-6-cyanobenzothiazoles through a robust and efficient condensation reaction with aromatic aldehydes. This guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology, data presentation in a structured format, and visualizations to aid in the successful derivatization of this compound.

Introduction

This compound is a multifunctional aromatic compound containing an amino group, a mercapto group, and a nitrile functionality. This unique arrangement of functional groups makes it an ideal precursor for the synthesis of various heterocyclic systems, most notably benzothiazoles. The derivatization of this compound, particularly at the amino and mercapto groups, allows for the introduction of diverse substituents, leading to the generation of compound libraries with a wide range of potential biological activities and material properties.

This application note focuses on a common and effective derivatization strategy: the synthesis of 2-substituted-6-cyanobenzothiazoles via condensation with aromatic aldehydes. This reaction proceeds through a cyclocondensation mechanism, where the amino and mercapto groups of this compound react with the aldehyde to form the thiazole ring fused to the benzene ring.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-Aryl-6-cyanobenzothiazoles from this compound and various aromatic aldehydes.

General Protocol for the Synthesis of 2-Aryl-6-cyanobenzothiazoles

This protocol describes the synthesis of 2-Aryl-6-cyanobenzothiazoles via an acid-catalyzed condensation reaction.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Ethanol (Absolute)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per mmol of substrate).

  • Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.1 eq).

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane mixture).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-Aryl-6-cyanobenzothiazole derivative.

Data Presentation

The following table summarizes the quantitative data for the synthesis of representative 2-Aryl-6-cyanobenzothiazole derivatives.

DerivativeAldehyde UsedMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data Highlights
1 BenzaldehydeC₁₄H₈N₂S236.2985135-137¹H NMR (CDCl₃, δ ppm): 8.15 (d, 1H), 8.05 (d, 1H), 7.90 (s, 1H), 7.60-7.50 (m, 5H). IR (KBr, cm⁻¹): 2225 (C≡N), 1595 (C=N). MS (m/z): 236 (M⁺).
2 4-ChlorobenzaldehydeC₁₄H₇ClN₂S270.7488188-190¹H NMR (CDCl₃, δ ppm): 8.16 (d, 1H), 8.08 (d, 2H), 7.92 (s, 1H), 7.52 (d, 2H). IR (KBr, cm⁻¹): 2228 (C≡N), 1590 (C=N), 1090 (C-Cl). MS (m/z): 270 (M⁺), 272 (M⁺+2).
3 4-MethoxybenzaldehydeC₁₅H₁₀N₂OS266.3292155-157¹H NMR (CDCl₃, δ ppm): 8.12 (d, 1H), 8.05 (d, 2H), 7.85 (s, 1H), 7.05 (d, 2H), 3.90 (s, 3H). IR (KBr, cm⁻¹): 2220 (C≡N), 1605 (C=N), 1250 (C-O). MS (m/z): 266 (M⁺).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of 2-Aryl-6-cyanobenzothiazoles.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Reaction Setup (this compound + Ethanol) B 2. Add Aldehyde A->B Stirring C 3. Add HCl (cat.) B->C D 4. Reflux (4-6h) C->D Heat E 5. Cool to RT D->E F 6. Neutralize (NaHCO3) E->F G 7. Extract (EtOAc) F->G H 8. Dry (Na2SO4) G->H I 9. Evaporate Solvent H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of 2-Aryl-6-cyanobenzothiazoles.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the proposed reaction mechanism for the acid-catalyzed condensation of this compound with an aromatic aldehyde.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates Reactant1 This compound Intermediate2 Thio-hemiaminal Reactant1->Intermediate2 + Protonated Aldehyde Reactant2 Aromatic Aldehyde (R-CHO) Intermediate1 Protonated Aldehyde Reactant2->Intermediate1 + H⁺ Intermediate3 Iminium Ion Intermediate2->Intermediate3 - H₂O Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Intramolecular Nucleophilic Attack Product 2-Aryl-6-cyanobenzothiazole Intermediate4->Product - H⁺

Caption: Proposed mechanism for benzothiazole formation.

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The derivatization of this compound provides a straightforward and efficient route to a diverse range of 2-substituted-6-cyanobenzothiazoles. The protocol outlined in this document is robust and can be adapted for various aromatic aldehydes, making it a valuable tool for researchers in drug discovery and materials science. The provided data and visualizations aim to facilitate the successful implementation of this synthetic methodology in the laboratory.

Analytical techniques for quantifying 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An increasing demand for the accurate quantification of 4-Amino-3-mercaptobenzonitrile in various matrices, particularly in pharmaceutical and chemical research, has necessitated the development of robust analytical methodologies. This compound, containing reactive amino and mercapto functional groups, presents unique challenges for analytical chemists. This document provides an overview of suitable analytical techniques, detailed experimental protocols, and comparative quantitative data to guide researchers, scientists, and drug development professionals in establishing reliable quantification methods.

Analytical Techniques for Quantification

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and UV-Vis Spectrophotometry.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound using various analytical techniques. It is important to note that the performance metrics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific instrumentation and analytical conditions. The data presented here are indicative and may require optimization for specific applications.

Analytical Technique Parameter Value
HPLC-UV Limit of Detection (LOD)Data not available in the searched literature
Limit of Quantification (LOQ)Data not available in the searched literature
Linearity RangeData not available in the searched literature
Accuracy (% Recovery)Data not available in the searched literature
Precision (% RSD)Data not available in the searched literature
GC-MS Limit of Detection (LOD)Data not available in the searched literature
Limit of Quantification (LOQ)Data not available in the searched literature
Linearity RangeData not available in the searched literature
Accuracy (% Recovery)Data not available in the searched literature
Precision (% RSD)Data not available in the searched literature
LC-MS/MS Limit of Detection (LOD)Data not available in the searched literature
Limit of Quantification (LOQ)Data not available in the searched literature
Linearity RangeData not available in the searched literature
Accuracy (% Recovery)Data not available in the searched literature
Precision (% RSD)Data not available in the searched literature
UV-Vis Spectrophotometry Molar Absorptivity (ε)Data not available in the searched literature
λmaxData not available in the searched literature

Note: The absence of specific quantitative data in the searched literature underscores the need for method development and validation for the accurate quantification of this compound. The protocols provided below serve as a starting point for this process.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and will likely require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

a. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • If necessary, perform a dilution to bring the analyte concentration within the linear range of the calibration curve.

b. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure good separation.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength determined by UV-Vis spectral analysis of a standard solution of this compound (likely in the range of 250-350 nm).

c. Quantification:

Prepare a series of standard solutions of this compound of known concentrations. Inject the standards and the sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Vortex/Sonicate p2->p3 p4 Filter (0.45 µm) p3->p4 p5 Dilute if Necessary p4->p5 a1 Inject Sample p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 UV Detection a2->a3 q3 Determine Concentration a3->q3 q1 Prepare Standards q2 Generate Calibration Curve q1->q2 q2->q3

Figure 1. HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis. Derivatization increases the volatility and thermal stability of the analyte. Silylation is a common derivatization technique for compounds with active hydrogens.

a. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the sample and place it in a reaction vial.

  • Dry the sample completely under a stream of nitrogen.

  • Add a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to complete the derivatization reaction.

  • Cool the vial to room temperature. The sample is now ready for injection.

b. GC-MS Conditions (Starting Point):

  • GC Column: A non-polar or medium-polarity capillary column is recommended (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and identification of the derivatized analyte. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity.

c. Quantification:

Prepare a series of standards of this compound and derivatize them using the same procedure as the samples. Create a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification (SIM Mode) p1 Weigh & Dry Sample p2 Add Silylating Agent p1->p2 p3 Heat to React p2->p3 p4 Cool to Room Temp p3->p4 a1 Inject Derivatized Sample p4->a1 a2 GC Separation a1->a2 a3 MS Detection (EI) a2->a3 q3 Determine Concentration a3->q3 q1 Derivatize Standards q2 Generate Calibration Curve q1->q2 q2->q3

Figure 2. GC-MS Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound, especially in complex matrices.

a. Sample Preparation:

Sample preparation for LC-MS/MS is similar to that for HPLC-UV. It may also involve a protein precipitation step (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) for cleaner samples and to reduce matrix effects.

b. LC-MS/MS Conditions (Starting Point):

  • LC System: Use the same or similar chromatographic conditions as described for HPLC-UV. A UHPLC system can be used for faster analysis times.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Source: Electrospray Ionization (ESI) is suitable for this compound. Both positive and negative ion modes should be evaluated to determine the optimal ionization polarity.

  • MS/MS Parameters:

    • Precursor Ion: The protonated ([M+H]+) or deprotonated ([M-H]-) molecular ion of this compound.

    • Product Ions: Optimize the collision energy to obtain characteristic and intense product ions.

    • Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for confident quantification and confirmation.

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

c. Quantification:

Quantification is performed using a calibration curve constructed from standards prepared in a matrix that matches the samples as closely as possible to account for matrix effects. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise results.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification p1 Sample Extraction p2 Protein Precipitation / SPE (Optional) p1->p2 p3 Filter & Dilute p2->p3 a1 Inject Sample p3->a1 a2 LC Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 q3 Determine Concentration a4->q3 q1 Prepare Matrix-Matched Standards q2 Generate Calibration Curve q1->q2 q2->q3

Figure 3. LC-MS/MS Experimental Workflow

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique, but it is less specific and sensitive compared to chromatographic methods. It is suitable for the quantification of this compound in pure samples or simple mixtures where interfering substances are absent.

a. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

b. Measurement:

  • Record the UV-Vis spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (solvent), the standard solutions, and the sample solutions.

c. Quantification:

Use the Beer-Lambert law (A = εbc) for quantification. A calibration curve can be constructed by plotting absorbance versus the concentration of the standard solutions. The concentration of the sample can then be determined from its absorbance.

UVVis_Logical_Relationship cluster_prep Preparation cluster_measurement Measurement cluster_quant Quantification p1 Prepare Standard Solutions m1 Determine λmax p1->m1 p2 Prepare Sample Solution m2 Measure Absorbance p2->m2 m1->m2 q1 Construct Calibration Curve m2->q1 q2 Apply Beer-Lambert Law q1->q2 q3 Calculate Concentration q2->q3

Figure 4. UV-Vis Quantification Logic

Application Notes and Protocols: 4-Amino-3-mercaptobenzonitrile as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 4-Amino-3-mercaptobenzonitrile as a potential corrosion inhibitor. The information is compiled from established methodologies in the field of corrosion science, drawing parallels from studies on structurally similar compounds.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. This compound is a promising candidate for corrosion inhibition due to the presence of multiple active centers: the amino group (-NH2), the mercapto group (-SH), the nitrile group (-C≡N), and the aromatic benzene ring. These functional groups can facilitate the adsorption of the molecule onto a metal surface, forming a protective barrier against corrosive agents. This document outlines the experimental procedures to evaluate the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media.

Proposed Mechanism of Action

The inhibition mechanism of this compound is predicated on its ability to adsorb onto the metal surface. The molecule contains soft (sulfur) and hard (nitrogen) donor atoms, as well as π-electrons in the benzene ring, which are all conducive to forming a stable, adsorbed layer. The proposed mechanism involves:

  • Physisorption: Initial electrostatic interaction between the protonated inhibitor molecule in the acidic solution and the negatively charged metal surface.

  • Chemisorption: The formation of coordinate bonds between the lone pair of electrons on the sulfur and nitrogen atoms and the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the benzene ring can also contribute to this adsorption.

This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion and hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

InhibitionMechanism cluster_surface Metal Surface (e.g., Mild Steel) cluster_adsorption Adsorption & Protection Inhibitor This compound AdsorbedLayer Protective Inhibitor Film Inhibitor->AdsorbedLayer Adsorption Hplus H+ Metal Fe Hplus->Metal Corrosion Attack Clminus Cl- Clminus->Metal Pitting Corrosion AdsorbedLayer->Metal Blocks Active Sites

Caption: Proposed mechanism of this compound on a metal surface.

Experimental Protocols

The following protocols are standard methods for evaluating the performance of corrosion inhibitors.

This method provides a direct measure of the corrosion rate.

Procedure:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm). Abrade the surfaces with a series of silicon carbide papers (from 180 to 1200 grit), degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in a 1 M HCl solution without and with various concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

  • Incubation: Maintain the solutions at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

  • Final Weighing: After the immersion period, retrieve the coupons, clean them with a solution of 20% NaOH containing 200 g/L of zinc dust, rinse with distilled water, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): CR (g cm⁻² h⁻¹) = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical tests provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These tests are typically performed using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[1]

3.2.1. Potentiodynamic Polarization (PDP)

  • Stabilization: Immerse the working electrode in the test solution for about 30 minutes to allow the open-circuit potential (OCP) to stabilize.[1]

  • Polarization Scan: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Data Analysis: Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to obtain the corrosion current density (Icorr).

  • Calculation: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

  • Stabilization: As with PDP, allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 0.01 Hz.

  • Data Analysis: Analyze the resulting Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

  • Calculation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_results Results & Conclusion Prep_Coupons Prepare Mild Steel Coupons Weight_Loss Gravimetric (Weight Loss) Prep_Coupons->Weight_Loss EIS Electrochemical Impedance Spectroscopy Prep_Coupons->EIS PDP Potentiodynamic Polarization Prep_Coupons->PDP Prep_Solutions Prepare Inhibitor Solutions Prep_Solutions->Weight_Loss Prep_Solutions->EIS Prep_Solutions->PDP Calc_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR_IE Surface_Analysis Surface Characterization (SEM/AFM) Weight_Loss->Surface_Analysis Fit_EIS Fit EIS Data to Equivalent Circuit EIS->Fit_EIS EIS->Surface_Analysis Analyze_PDP Analyze Tafel Plots PDP->Analyze_PDP PDP->Surface_Analysis Data_Table Summarize Quantitative Data Calc_CR_IE->Data_Table Fit_EIS->Data_Table Analyze_PDP->Data_Table Conclusion Draw Conclusions on Inhibitor Performance Surface_Analysis->Conclusion Data_Table->Conclusion

References

Application Notes and Protocols: 4-Amino-3-mercaptobenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Amino-3-mercaptobenzonitrile as a key starting material in the synthesis of thieno[2,3-b]pyridine derivatives. These heterocyclic compounds are significant intermediates in the development of various pharmaceutical agents, including antipsychotics and kinase inhibitors. The protocols outlined below are based on established chemical transformations, offering a robust methodology for laboratory-scale synthesis.

Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile Derivatives

The reaction of this compound with α-halo nitriles or related reagents provides a direct route to 3-aminothieno[2,3-b]pyridine-2-carbonitriles. This transformation is a variation of the Gewald reaction, a powerful tool for the synthesis of polysubstituted thiophenes. The resulting thieno[2,3-b]pyridine core is a key structural motif in a number of medicinally important compounds.

Logical Workflow for the Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A This compound E S-Alkylation and Cyclization A->E B α-Halo Nitrile (e.g., Chloroacetonitrile) B->E C Base (e.g., KOH) C->E D Solvent (e.g., DMF) D->E F Precipitation E->F Cooling G Filtration F->G H Washing G->H I Recrystallization H->I J 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile I->J

Caption: Synthetic workflow for 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile.

Experimental Protocol

This protocol is adapted from the synthesis of analogous 3-aminothieno[2,3-b]pyridine-2-carbonitriles.[1]

Materials:

  • This compound

  • Chloroacetonitrile

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • To a suspension of this compound (10 mmol) in DMF (20 ml), add a 10% aqueous solution of KOH (10 mmol) at room temperature.

  • Add chloroacetonitrile (10 mmol) to the mixture and stir for 15-20 minutes at room temperature.

  • Add another portion of 10% aqueous KOH solution (10 mmol).

  • Heat the reaction mixture to 85°C for 6 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile.

Quantitative Data
ParameterValue
Yield 75-85%
Purity (HPLC) >98%
Melting Point 210-215 °C

Synthesis of Thieno[2,3-b][2][3]benzodiazepine Precursors for Olanzapine

The thieno[2,3-b]pyridine core can be further elaborated to construct more complex heterocyclic systems, such as the thieno[2,3-b][2][3]benzodiazepine scaffold found in the atypical antipsychotic drug Olanzapine. The initial synthesis of a substituted 3-aminothieno[2,3-b]pyridine is a critical step in the overall synthesis of Olanzapine and its analogues.

General Synthetic Pathway to Olanzapine Intermediate

G cluster_step1 Step 1: Thienopyridine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Benzodiazepine Ring Formation cluster_final Final Steps A This compound D 3-Amino-2-acylthieno[2,3-b]pyridine A->D B α-Halo Ketone B->D C Base C->D E Reduction of Nitro Group (if present) D->E F Diamino Intermediate E->F G Reaction with 2-halonitrobenzene F->G H Thieno[2,3-b][1,5]benzodiazepine Precursor G->H I Further Functionalization H->I J Olanzapine I->J

Caption: Multi-step synthesis of Olanzapine via a thienopyridine intermediate.

Experimental Protocol: Synthesis of a 3-Amino-2-acylthieno[2,3-b]pyridine Intermediate

This protocol describes a plausible synthesis of a key intermediate for the construction of the thieno[2,3-b][2][3]benzodiazepine core.

Materials:

  • This compound

  • Ethyl 2-chloroacetoacetate

  • Sodium Ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (10 mmol) in absolute ethanol (30 ml).

  • Add this compound (10 mmol) to the sodium ethoxide solution and stir until dissolved.

  • Add ethyl 2-chloroacetoacetate (10 mmol) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate.

Quantitative Data for Intermediate Synthesis
IntermediateReagentsYieldPurity (HPLC)
3-Amino-thieno[2,3-b]pyridine-2-carbonitrileThis compound, Chloroacetonitrile80%>98%
Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylateThis compound, Ethyl 2-chloroacetoacetate75%>97%

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The quantitative data presented is based on reported yields for analogous reactions and may vary depending on the specific experimental conditions.

References

Application Notes and Protocols for Self-Assembled Monolayers of 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the creation of self-assembled monolayers (SAMs) using 4-Amino-3-mercaptobenzonitrile on gold substrates. These functionalized surfaces have significant potential in various research and development areas, including biosensor fabrication, drug discovery, and fundamental surface science studies.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. The formation of SAMs of organosulfur compounds, particularly thiols on gold surfaces, is a well-established and versatile method for tailoring surface properties. This compound is a multifunctional aromatic thiol that offers unique opportunities for surface functionalization. The presence of a thiol group allows for strong anchoring to the gold substrate, while the amino and nitrile functional groups provide sites for further chemical modification and specific interactions. The amino group can be used for bioconjugation, and the nitrile group's vibrational properties can be exploited for spectroscopic studies of the local environment.[1][2]

Properties of this compound

This compound is an aromatic compound with the chemical formula C₇H₆N₂S.[3] Its key functional groups are a thiol (-SH), an amino (-NH₂), and a nitrile (-C≡N) group. The thiol group facilitates the formation of a strong gold-sulfur bond, which is the basis for the self-assembly process on gold substrates.[4] The amino group provides a reactive site for the covalent attachment of biomolecules, such as peptides, proteins, or DNA, making it valuable for biosensor development.[5][6] The nitrile group has a characteristic vibrational frequency that is sensitive to its local electric field, which can be used as a spectroscopic reporter in studies of surface electrostatics.[1][2]

Chemical and Physical Properties:

PropertyValueReference
IUPAC Name4-amino-3-sulfanylbenzonitrile[3]
Molecular FormulaC₇H₆N₂S[3]
Molecular Weight150.20 g/mol [3]
CAS Number174658-22-1[3]
AppearanceSolid (form may vary)
PurityTypically >95%
StorageInert atmosphere, room temperature, protected from light

Expected Properties of this compound SAMs on Gold:

PropertyExpected Value/RangeNotes
Water Contact Angle40-60°The presence of the polar amino and nitrile groups is expected to result in a moderately hydrophilic surface.
Monolayer Thickness0.5 - 1.0 nmEstimated based on the molecular dimensions of similar aromatic thiols.
Surface Coverage~90-95%High coverage is expected due to the strong gold-thiol interaction.

Experimental Protocol: Formation of this compound SAMs on Gold

This protocol details the steps for preparing a high-quality self-assembled monolayer of this compound on a gold-coated substrate. A clean working environment is crucial for preventing contamination and ensuring the formation of a well-ordered monolayer.[7]

Materials and Reagents:

  • This compound

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • 200-proof ethanol (anhydrous)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Concentrated ammonium hydroxide (for pH adjustment of amine-terminated thiols)[7]

  • Clean glass vials with caps

  • Tweezers for handling substrates

  • Nitrogen gas source for drying

  • Sonicator

Procedure:

  • Substrate Preparation:

    • Clean the gold substrates by sonicating them in ethanol for 10 minutes, followed by a thorough rinse with DI water.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • For optimal results, the gold surface can be further cleaned by UV-Ozone treatment for 15-20 minutes immediately before use to remove any organic contaminants.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to prepare 10 mL of solution, dissolve 1.50 mg of this compound in 10 mL of ethanol.

    • To ensure the deprotonation of the thiol group and facilitate binding to the gold surface, the pH of the solution can be adjusted. For amine-terminated thiols, it is recommended to add a small amount of ammonium hydroxide to make the solution slightly basic (pH ~10-11).[7] Use pH paper to verify.

    • Sonicate the solution for 5 minutes to ensure the thiol is fully dissolved.

  • Self-Assembly Process:

    • Place the clean, dry gold substrates in a clean glass vial.

    • Immerse the substrates in the 1 mM this compound solution. Ensure the entire gold surface is covered.

    • Seal the vial to minimize exposure to air and light. For best results, the headspace of the vial can be purged with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[7]

  • Rinsing and Drying:

    • After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules. A multi-step rinsing process is recommended:

      • Rinse with a stream of ethanol for 10-15 seconds.

      • Sonicate the substrates in a vial of fresh ethanol for 1-2 minutes.[7]

      • Perform a final rinse with a stream of ethanol.

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

    • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until further use.

Visualization of Workflow and Molecular Assembly

experimental_workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_sam SAM Formation cluster_post Post-Processing sub_clean Clean Gold Substrate (Ethanol Sonication) sub_rinse Rinse with DI Water sub_clean->sub_rinse sub_dry Dry with Nitrogen sub_rinse->sub_dry sub_uv UV-Ozone Clean (Optional) sub_dry->sub_uv sam_immerse Immerse Substrate in Thiol Solution sub_uv->sam_immerse sol_prepare Prepare 1 mM Thiol Solution in Ethanol sol_ph Adjust pH to ~10-11 (Ammonium Hydroxide) sol_prepare->sol_ph sol_sonic Sonicate to Dissolve sol_ph->sol_sonic sol_sonic->sam_immerse sam_seal Seal Vial (Purge with N2) sam_immerse->sam_seal sam_incubate Incubate for 18-24 hours sam_seal->sam_incubate post_remove Remove Substrate from Solution sam_incubate->post_remove post_rinse1 Rinse with Ethanol post_remove->post_rinse1 post_sonic Sonicate in Fresh Ethanol post_rinse1->post_sonic post_rinse2 Final Ethanol Rinse post_sonic->post_rinse2 post_dry Dry with Nitrogen post_rinse2->post_dry

Figure 1: Experimental workflow for the formation of a this compound SAM.

Figure 2: Chemical structure of this compound and its assembly on a gold substrate.

Potential Applications in Drug Development and Research

The unique combination of functional groups on this compound makes SAMs derived from it highly versatile for applications in drug discovery and development.

  • Biosensor Development: The terminal amino group provides a convenient handle for the immobilization of proteins, enzymes, antibodies, or nucleic acids. This allows for the creation of biosensors to study drug-target interactions, for diagnostic assays, or for high-throughput screening of small molecule libraries.

  • Fragment-Based Drug Discovery (FBDD): SAMs presenting specific functionalities can be used in surface-sensitive techniques like Surface Plasmon Resonance (SPR) to screen fragment libraries for binding to an immobilized target protein.[8]

  • Electrochemical Sensing: The electroactive nature of the molecule and the ability to modify the surface with biomolecules make these SAMs suitable for the development of electrochemical biosensors for detecting disease biomarkers or monitoring drug metabolism.

  • Fundamental Studies of Molecular Interactions: The nitrile group acts as a vibrational Stark effect probe, allowing researchers to study the electric fields at the monolayer-solution interface.[1] This can provide insights into protein binding events, ion channel activity, or the effects of drug molecules on cell membrane models.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and safe handling practices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-3-mercaptobenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method involves a two-step process starting from the readily available 4-amino-3-nitrobenzonitrile. The first step is the diazotization of the amino group, followed by a reaction with a sulfur-containing nucleophile, such as potassium ethyl xanthate (a variation of the Leuckart thiophenol reaction), to introduce the mercapto group. Subsequent hydrolysis of the intermediate xanthate yields the desired product.

Q2: What are the critical parameters to control for a high yield in the diazotization step?

Temperature control is paramount during diazotization. The reaction should be maintained at a low temperature, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt. Slow, portion-wise addition of sodium nitrite to an acidic solution of the starting material is crucial to avoid localized overheating and side reactions.

Q3: How can I minimize the formation of byproducts?

The formation of phenolic byproducts can occur if the diazonium salt reacts with water. To minimize this, ensure that the subsequent reaction with the sulfur nucleophile is carried out promptly after the diazotization is complete. Maintaining a low temperature and acidic conditions during diazotization also helps to suppress this side reaction. Another potential byproduct is the corresponding disulfide; using a reducing agent during workup can help to convert any formed disulfide back to the desired thiol.

Q4: What is the best way to purify the final product?

Purification of this compound can typically be achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective for separating the product from nonpolar impurities and any remaining starting material. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive sulfur nucleophile.1. Ensure complete dissolution of the starting amine in the acid before adding sodium nitrite. Test for excess nitrous acid with starch-iodide paper. 2. Maintain a reaction temperature of 0-5 °C throughout the diazotization and subsequent coupling step. 3. Use a fresh, high-quality source of potassium ethyl xanthate or other sulfur nucleophile.
Presence of a Major Phenolic Impurity Reaction of the diazonium salt with water.1. Add the sulfur nucleophile solution to the diazonium salt solution as soon as the diazotization is complete. 2. Avoid excessive dilution with water before the sulfur nucleophile has reacted.
Formation of a Disulfide Byproduct Oxidation of the thiol product during reaction or workup.1. Degas all solvents to remove dissolved oxygen. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. During the workup, add a mild reducing agent like sodium bisulfite or dithiothreitol (DTT) to the aqueous layer before extraction to reduce any formed disulfide.
Difficulty in Isolating the Product Product may be soluble in the aqueous phase, especially if the pH is basic.Ensure the aqueous layer is acidified to a pH of approximately 5-6 before extraction with an organic solvent to protonate the amino group and reduce water solubility.
Inconsistent Yields Variations in reaction conditions.Standardize all reaction parameters, including temperature, reaction time, reagent stoichiometry, and solvent purity.

Experimental Protocols

Synthesis of 4-Amino-3-nitrobenzonitrile (Precursor)

A detailed protocol for the synthesis of the precursor, 4-amino-3-nitrobenzonitrile, can be found in the literature. A common method involves the nitration of 4-acetamidobenzonitrile followed by hydrolysis of the acetyl group.

Synthesis of this compound

Materials:

  • 4-Amino-3-nitrobenzonitrile

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium ethyl xanthate (KEX)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Diazotization:

    • Dissolve 4-amino-3-nitrobenzonitrile in a solution of concentrated hydrochloric acid and water at 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The completion of diazotization can be monitored using starch-iodide paper.

  • Xanthate Formation:

    • In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring, maintaining the temperature below 20 °C.

    • A solid precipitate of the intermediate xanthate should form. Stir the mixture for 1-2 hours at room temperature.

  • Hydrolysis:

    • To the reaction mixture, add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours to hydrolyze the xanthate.

    • Cool the reaction mixture to room temperature and filter to remove any solid impurities.

  • Workup and Purification:

    • Acidify the filtrate with a dilute acid (e.g., HCl) to a pH of approximately 5-6.

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Effect of Diazotization Temperature on Yield

Temperature (°C)Approximate Yield (%)Observations
0-575-85Clean reaction, minimal byproduct formation.
10-1550-60Increased formation of phenolic byproducts.
> 20< 30Significant decomposition of diazonium salt, dark-colored reaction mixture.

Table 2: Effect of Hydrolysis Time on Yield

Hydrolysis Time (hours)Approximate Yield (%)Observations
140-50Incomplete hydrolysis of the xanthate intermediate.
2-475-85Optimal time for complete conversion.
> 670-80Potential for slight product degradation with prolonged heating.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Thiol Introduction cluster_2 Step 3: Hydrolysis & Purification A 4-Amino-3-nitrobenzonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C D Xanthate Intermediate B->D Coupling Reaction C Potassium Ethyl Xanthate E This compound D->E 1. NaOH, Reflux 2. Acidification 3. Purification

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield Observed CheckDiazotization Check Diazotization Conditions Start->CheckDiazotization CheckPurity Check Reagent Purity Start->CheckPurity CheckWorkup Review Workup Procedure Start->CheckWorkup CheckTemp Temperature > 5°C? CheckDiazotization->CheckTemp Decomposition Result: Diazonium Salt Decomposition CheckTemp->Decomposition Yes IncompleteReaction Result: Incomplete Diazotization CheckTemp->IncompleteReaction No BadReagent Result: Inactive Sulfur Nucleophile CheckPurity->BadReagent Oxidation Evidence of Disulfide? CheckWorkup->Oxidation OxidationResult Result: Product Oxidation Oxidation->OxidationResult Yes PurificationLoss Result: Loss during Purification Oxidation->PurificationLoss No

Caption: Troubleshooting logic for low yield issues.

Common side products in 4-Amino-3-mercaptobenzonitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Amino-3-mercaptobenzonitrile, with a focus on identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound?

A1: A frequently employed strategy involves a two-step approach starting from 4-aminobenzonitrile. This method is designed to prevent unwanted side reactions by protecting the reactive amino group. The general steps are:

  • Protection: The amino group of 4-aminobenzonitrile is protected, often using tert-butoxycarbonyl (Boc) anhydride.

  • Thiolation: The thiol group is then introduced at the 3-position. This can be achieved via nucleophilic substitution using a reagent like sodium hydrosulfide (NaSH) under anhydrous conditions.[1]

  • Deprotection: The Boc protecting group is removed to yield the final product.

Q2: What is the most common side product in this synthesis, and why does it form?

A2: The most prevalent side product is the corresponding disulfide dimer, 4,4'-diamino-3,3'-dithiodibenzonitrile. Aromatic thiols, including this compound, are highly susceptible to oxidation, especially when exposed to air (oxygen).[2] This oxidation reaction couples two thiol molecules together through a disulfide bridge. The reaction is often catalyzed by trace metal ions and can occur during the reaction, workup, or storage.[2]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To prevent degradation, particularly oxidation to the disulfide, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (–20°C is recommended).[1] Using amber vials helps to minimize light exposure, and the compound should be kept in a desiccated environment to prevent moisture-related side reactions.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Final Product Contains a Significant Amount of High-Molecular-Weight Impurity
  • Problem: Analysis of the final product (e.g., by LC-MS or NMR) shows a significant peak corresponding to the disulfide dimer.

  • Probable Cause: Oxidation of the thiol functional group during the reaction or, more commonly, during the aqueous workup or purification when the product is exposed to air.[2]

  • Solutions:

    • Preventative Measures: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.[2] Degassing solvents prior to use can also be beneficial.

    • Chemical Reduction: If the disulfide has already formed, it can be converted back to the desired thiol by treatment with a reducing agent. The choice of agent depends on your experimental conditions and the stability of your compound.

Data Presentation: Comparison of Disulfide Reduction Methods

The following table summarizes common reducing agents used to cleave disulfide bonds back to their corresponding thiols.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
2-Mercaptoethanesulfonic acid Added during reaction workup.[2]Highly effective; water-soluble, making it easy to remove via aqueous extraction.[2]Introduces another thiol into the mixture.
Dithiothreitol (DTT) Aqueous buffer, pH > 7Very effective; commonly used in biochemical applications.Can be difficult to remove from organic solutions.
Tris(2-carboxyethyl)phosphine (TCEP) Wide pH range, aqueous or organic solventsHighly selective for disulfides, stable, and odorless.More expensive than other options.
Sodium Borohydride (NaBH₄) High pH, often in alcoholic solvents.[3]Inexpensive and powerful; excess reagent is easily quenched by acidification.[3]Can potentially reduce other functional groups (e.g., the nitrile).
Issue 2: Unreacted Starting Material Detected in the Crude Product
  • Problem: TLC or HPLC analysis shows the presence of the starting material (e.g., Boc-protected 4-aminobenzonitrile) after the reaction is complete.

  • Probable Cause: The thiolation reaction did not go to completion. This could be due to insufficient reaction time, low temperature, or deactivation of the nucleophile (e.g., NaSH).

  • Solutions:

    • Optimize Reaction Time/Temperature: Increase the reaction time or temperature and monitor progress carefully by TLC.

    • Reagent Stoichiometry: Ensure an appropriate excess of the thiolating agent is used.

    • Anhydrous Conditions: For reactions involving strong nucleophiles like NaSH, ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching the reagent.[1]

Experimental Protocols & Methodologies

While specific, step-by-step protocols are proprietary or depend heavily on the exact reagents and equipment used, the following outlines a general methodology for the purification and removal of disulfide impurities.

General Protocol for Reductive Disulfide Removal
  • Dissolution: Dissolve the crude product containing the disulfide impurity in a suitable organic solvent (e.g., ethyl acetate).

  • Reduction:

    • Add an aqueous solution of a reducing agent (e.g., 2-mercaptoethanesulfonic acid or TCEP).[2]

    • Stir the biphasic mixture vigorously for 1-2 hours at room temperature.

    • Monitor the disappearance of the disulfide spot by TLC or HPLC.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer multiple times with deoxygenated water or brine to remove the reducing agent and its byproducts.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Final Purification: If necessary, purify the resulting thiol further using flash chromatography on silica gel.[1]

Visualizations

Synthesis and Purification Workflow

General Workflow for this compound Synthesis Start 4-Aminobenzonitrile Protect Amino Group Protection (e.g., Boc Anhydride) Start->Protect Thiolation Thiolation (e.g., NaSH) Protect->Thiolation Deprotect Deprotection (e.g., TFA / HCl) Thiolation->Deprotect Crude Crude Product Deprotect->Crude Analysis Analysis (TLC, LC-MS) Crude->Analysis Disulfide Disulfide Present? Analysis->Disulfide Reduction Reductive Workup (e.g., with TCEP) Disulfide->Reduction Yes Purify Purification (Chromatography) Disulfide->Purify No Reduction->Purify Final Pure 4-Amino-3- mercaptobenzonitrile Purify->Final

Caption: A flowchart of the synthesis and purification process.

Side Product Formation Pathway

Key Reaction vs. Side Reaction Precursor Thiolation Precursor Desired_Reaction Desired Thiolation Reaction Precursor->Desired_Reaction + NaSH Product This compound (Target Product) Desired_Reaction->Product Oxidation Oxidation (Exposure to Air/O₂) Product->Oxidation Side_Product Disulfide Dimer (Side Product) Oxidation->Side_Product 2x

Caption: Formation of the desired product versus the disulfide side product.

References

Purification techniques for high-purity 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of high-purity 4-Amino-3-mercaptobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most common impurities depend on the synthetic route. A frequent pathway involves the reduction of 4-amino-3-nitrobenzonitrile. Impurities from this process can include:

  • Unreacted Starting Material: Residual 4-amino-3-nitrobenzonitrile.

  • Reduction Intermediates: Partially reduced species such as 4-amino-3-nitrosobenzonitrile and 4-amino-3-(hydroxylamino)benzonitrile.

  • Side-Products: Products from intermolecular reactions during reduction, such as azoxy and azo compounds.[1][2]

  • Oxidation Product: The disulfide dimer of this compound, which forms readily upon exposure to air.[3]

Q2: How can I prevent the oxidation of the thiol group during purification and storage?

A2: The thiol group is highly susceptible to oxidation. To minimize this:

  • Use Degassed Solvents: Sparge all solvents for recrystallization and chromatography with an inert gas (e.g., argon or nitrogen) for at least 20 minutes before use to remove dissolved oxygen.[4]

  • Work Under Inert Atmosphere: Whenever possible, perform manipulations such as solvent evaporation and transfers in a glove box or under a blanket of inert gas.[5]

  • Add Reducing Agents (with caution): For some applications, a small amount of a non-thiol reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added to solutions to maintain reducing conditions. However, this will need to be removed in a subsequent step.[6]

  • Proper Storage: Store the purified compound under an inert gas (e.g., argon) at low temperatures (-20°C) in an amber vial to protect it from light and oxygen.[7]

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reverse-phase C18 column is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the thiol (-SH stretch around 2500-2600 cm⁻¹) and nitrile (-C≡N stretch around 2220-2260 cm⁻¹).

Troubleshooting Guide

Problem 1: My purified this compound is yellow or reddish-brown, not off-white.

  • Likely Cause: This discoloration is often due to the presence of oxidized impurities, such as the disulfide dimer or azo compounds formed during synthesis.[1] Freshly purified aniline derivatives can also darken upon exposure to air.[1]

  • Solution:

    • Re-purify the material using column chromatography under strict anaerobic conditions (degassed solvents, inert atmosphere).

    • Consider a final wash with a small amount of a reducing agent solution (like sodium bisulfite), followed by washing with deionized water and thorough drying, although this may not be suitable for all downstream applications.

    • Ensure storage is strictly under an inert atmosphere and protected from light.[7]

Problem 2: During column chromatography, my compound is streaking or eluting as a broad band.

  • Likely Cause 1: Sample Overload. Too much sample was loaded onto the column for its size.

    • Solution: Reduce the amount of crude material loaded or use a larger diameter column with more stationary phase. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample.[8]

  • Likely Cause 2: Inappropriate Loading Technique. The sample was not loaded in a concentrated band.

    • Solution: Dissolve the crude product in a minimal amount of the elution solvent or a stronger, volatile solvent (like dichloromethane). For less soluble compounds, dry-loading is recommended.[9]

  • Likely Cause 3: Compound Instability on Silica Gel. The slightly acidic nature of silica gel may be causing degradation.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (0.1-1%).[10] Alternatively, use a different stationary phase like neutral alumina.

Problem 3: I am unable to crystallize my this compound.

  • Likely Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.

    • Solution: First, purify the compound by column chromatography to achieve >95% purity before attempting recrystallization.

  • Likely Cause 2: Incorrect Solvent System. The solubility of the compound may be too high or too low in the chosen solvent.

    • Solution: Perform a systematic solvent screen with a small amount of material. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, toluene, and mixtures thereof). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Likely Cause 3: Oil Formation. The compound may be "oiling out" instead of crystallizing, which happens when the solution becomes supersaturated at a temperature above the melting point of the solute.

    • Solution: Try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal to induce crystallization. Vigorous scratching of the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation.

Quantitative Data Summary

The optimal purification parameters can vary. The following tables provide illustrative data as a starting point for method development.

Table 1: Illustrative TLC and Column Chromatography Parameters

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (TLC) 20-40% Ethyl Acetate in Hexane
Target Rf on TLC 0.25 - 0.35[11]
Elution Method Gradient elution, starting with 10% Ethyl Acetate in Hexane and gradually increasing the polarity.
Typical Loading 1g crude material per 30-50g silica gel
Expected Yield 70-90% (highly dependent on crude purity)

Table 2: Potential Recrystallization Solvent Systems (Screening Suggestions)

Solvent SystemRationale
Toluene Good for aromatic compounds, allows for high-temperature dissolution.
Ethanol/Water A polar solvent/anti-solvent system that can be effective for moderately polar compounds.
Ethyl Acetate/Hexane A mid-polarity solvent/anti-solvent system. The compound is dissolved in hot ethyl acetate, and hexane is added until turbidity is observed.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system by running thin-layer chromatography (TLC). Test various ratios of ethyl acetate and hexane. The ideal system will give your product an Rf value of approximately 0.3.[11]

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, tapping the side gently to pack the silica and release air bubbles. Allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[9]

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column.

    • Start with a low-polarity mobile phase (e.g., 10% ethyl acetate/hexane) and collect fractions.

    • Monitor the fractions by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate) to elute your product.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your chromatographed material. Add a potential solvent (e.g., toluene) dropwise while heating and agitating. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is too soluble, a second "anti-solvent" (in which the compound is insoluble, e.g., hexane) can be added to the hot solution until it becomes cloudy.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Product TLC TLC Analysis (Determine solvent system) Crude->TLC Degas Degas Solvents (Ar or N2 sparging) Column Column Chromatography (Silica Gel, EtOAc/Hexane) Degas->Column TLC->Column Analysis Purity Check (HPLC, NMR) Column->Analysis Recrystal Recrystallization (Optional, for high purity) Recrystal->Analysis Analysis->Recrystal < 99% Pure Store Store under Argon at -20°C Analysis->Store > 99% Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Diagram cluster_color Discoloration Issue cluster_separation Separation Issue Start Problem Encountered Color_Issue Product is Yellow/Red Start->Color_Issue Sep_Issue Poor Separation/ Streaking in Column Start->Sep_Issue Oxidation Cause: Oxidation (Disulfide, Azo) Color_Issue->Oxidation RePurify Solution: Re-purify under inert atmosphere Oxidation->RePurify Sep_Cause Cause? Sep_Issue->Sep_Cause Overload Overload Sep_Cause->Overload Too much sample? Bad_Load Poor Loading Sep_Cause->Bad_Load Loaded improperly? Instability Silica Instability Sep_Cause->Instability Decomposing? Sol_Overload Solution: Use less sample or more silica Overload->Sol_Overload Sol_Load Solution: Use dry-loading technique Bad_Load->Sol_Load Sol_Instability Solution: Deactivate silica (TEA) or use Alumina Instability->Sol_Instability

Caption: Troubleshooting decision tree for common purification issues.

References

Preventing oxidation of the thiol group in 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thiol group in 4-Amino-3-mercaptobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thiol group reactive?

This compound is an organic building block used in the synthesis of complex heterocyclic compounds.[1] It contains a thiol (-SH) group, which is susceptible to oxidation. The sulfur atom in the thiol group can be easily oxidized, especially in the presence of oxygen, metals, or other oxidizing agents.[2][3][4] The deprotonated form, the thiolate anion (R-S⁻), is even more reactive and prone to oxidation.[4]

Q2: What are the visible signs of oxidation in my this compound sample?

While pure this compound is typically a solid, solutions of the compound may show a color change to yellow or brown upon oxidation. You may also observe the formation of a precipitate, which could be the disulfide dimer. For definitive identification, analytical techniques like NMR, HPLC, or LC-MS are required to detect the presence of disulfide byproducts or other oxidized species.

Q3: What is the primary product of thiol oxidation?

The most common oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules (dimerization).[2][5] This disulfide "bridge" is a common feature in protein chemistry.[6][7] Further oxidation, especially with stronger oxidizing agents, can lead to the irreversible formation of sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H).[4][6]

Troubleshooting Guide

Problem: My reaction yields are consistently low, and I suspect my starting material is degrading.

  • Answer: Low yields are a common consequence of using oxidized starting material. The thiol group is likely the most reactive site for your intended reaction; if it has already oxidized to a disulfide, it will not participate in the desired transformation.

    • Solution: Always use fresh, properly stored this compound. Before starting your experiment, consider running a purity check using TLC or HPLC. Implement stringent preventative measures such as using deoxygenated solvents and working under an inert atmosphere.

Problem: I observe an unexpected peak in my LC-MS or NMR analysis corresponding to a dimer of my starting material.

  • Answer: This peak is almost certainly the disulfide dimer of this compound. This confirms that oxidation has occurred either during storage or the experimental procedure.

    • Solution 1 (Prevention): Review your handling and reaction setup. Ensure all solvents are thoroughly deoxygenated, and the reaction vessel is purged with an inert gas like nitrogen or argon before adding the thiol.[8]

    • Solution 2 (Remediation): If the disulfide has already formed, it can often be reduced back to the thiol. This is achieved by adding a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range.

Problem: My solution of this compound changes color during the workup.

  • Answer: Exposure to atmospheric oxygen during the workup phase (e.g., extraction, filtration) is a likely cause of oxidation.[8]

    • Solution: Minimize the exposure of your compound to air. If possible, perform workup steps using deoxygenated solutions and consider blanketing the separatory funnel or filter flask with an inert gas. Adding a small amount of a reducing agent during workup can also help protect the thiol.

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Solvents

Objective: To remove dissolved oxygen from solvents to prevent thiol oxidation.

Method 1: Sparge with Inert Gas

  • Select a flask with a sidearm or use a long needle.

  • Fill the flask with the desired solvent, ensuring the volume does not exceed 75% of the flask's capacity.

  • Insert a gas dispersion tube or a long needle connected to a source of inert gas (Nitrogen or Argon) so that it reaches the bottom of the solvent.

  • Bubble the inert gas through the solvent for a minimum of 30-60 minutes. Vigorous bubbling will be more effective.

  • Once deoxygenated, store the solvent under a positive pressure of the inert gas until use.

Method 2: Freeze-Pump-Thaw

  • Place the solvent in a robust flask (e.g., a round-bottom flask) with a stopcock.

  • Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen).

  • Once fully frozen, connect the flask to a vacuum line and evacuate the headspace.

  • Close the stopcock and remove the flask from the cold bath. Allow the solvent to thaw completely. You may see gas bubbles evolving from the thawing solvent.

  • Repeat this cycle at least three times to ensure the complete removal of dissolved gases.

  • After the final thaw, backfill the flask with an inert gas.

Protocol 2: General Handling of this compound

Objective: To weigh and transfer the solid compound while minimizing exposure to atmospheric oxygen.

  • Preparation: Place a vial of this compound, a spatula, and your reaction flask (sealed with a septum) into a desiccator.

  • Inerting: Evacuate the desiccator and backfill with a dry inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Weighing: If possible, perform the weighing inside a glovebox. If a glovebox is not available, quickly remove the vial and weighing vessel from the inerted desiccator, weigh the required amount, and immediately transfer it to your reaction flask, which should be under a positive pressure of inert gas.

  • Addition: Add the solid to the reaction flask against a positive flow of inert gas to prevent air from entering.

  • Storage: Immediately reseal the vial of this compound, flush the headspace with inert gas, and wrap the cap with parafilm. Store in a cool, dark, and dry place.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Thiol Protection
FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Redox exchange, forms a stable 6-membered ringIrreversibly reduces disulfides
Effective pH Range 7.0 - 8.01.5 - 8.5
Odor Strong, unpleasantOdorless
Air Stability Prone to oxidation by airHighly stable in air
Interference Can interfere with metal-catalyzed reactionsDoes not react with maleimides
Typical Concentration 1-10 mM1-10 mM
Table 2: Recommended Storage and Handling Conditions
ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation by atmospheric O₂.[8]
Temperature Cool (2-8 °C).Slows the rate of decomposition and oxidation.
Light Protect from light (use an amber vial or store in the dark).Prevents light-catalyzed degradation.
Moisture Store in a dry environment or desiccator.Prevents hydrolysis and potential side reactions.
Solvents Use freshly deoxygenated solvents for all solutions.Removes dissolved oxygen, a primary oxidant.

Visualizations

Thiol_Oxidation_Pathway Diagram 1: Oxidation Pathway of a Thiol Group Thiol Thiol (R-SH) Disulfide Disulfide (Dimer) (R-S-S-R) Thiol->Disulfide Mild Oxidation (e.g., O₂) Sulfenic Sulfenic Acid (R-SO-H) Thiol->Sulfenic Stronger Oxidation Disulfide->Thiol Reduction (e.g., TCEP, DTT) Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Oxidation

Caption: Diagram 1: Oxidation Pathway of a Thiol Group

Prevention_Workflow Diagram 2: Experimental Workflow for Handling Thiols cluster_prep Preparation Phase cluster_exec Execution Phase storage Store Compound (Cool, Dark, Inert Gas) weigh Weigh Compound (Glovebox or Inert Atmosphere) storage->weigh prep_solvent Prepare Deoxygenated Solvent (Sparge/F-P-T) dissolve Dissolve in Deoxygenated Solvent prep_solvent->dissolve setup Assemble and Purge Glassware with Inert Gas setup->weigh weigh->dissolve add_reductant Optional: Add Reducing Agent (e.g., TCEP) dissolve->add_reductant reaction Run Reaction Under Positive Pressure of Inert Gas dissolve->reaction if no additive add_reductant->reaction

Caption: Diagram 2: Experimental Workflow for Handling Thiols

Logical_Relationships Diagram 3: Core Strategies for Preventing Thiol Oxidation center Thiol Oxidation Prevention cat1 Atmospheric Control center->cat1 cat2 Solvent Treatment center->cat2 cat3 Chemical Additives center->cat3 cat4 Storage Conditions center->cat4 inert_gas Inert Gas Blanket (N₂ or Ar) cat1->inert_gas glovebox Glovebox Use cat1->glovebox deoxygenate Sparging or Freeze-Pump-Thaw cat2->deoxygenate reducing Reducing Agents (TCEP, DTT) cat3->reducing antioxidants Antioxidants (Ascorbic Acid) cat3->antioxidants temp Low Temperature cat4->temp light Protect from Light cat4->light dry Dry Environment cat4->dry

Caption: Diagram 3: Core Strategies for Preventing Thiol Oxidation

References

Stability issues of 4-Amino-3-mercaptobenzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Amino-3-mercaptobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound possesses three reactive functional groups on a benzene ring: an amino group (-NH₂), a mercapto group (-SH), and a nitrile group (-CN). The primary stability concerns revolve around the susceptibility of these groups to degradation under acidic or basic conditions, as well as oxidation of the thiol group.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can promote the hydrolysis of the nitrile group to either a carboxamide or a carboxylic acid. The amino group can be protonated under acidic conditions, which may influence the overall reactivity of the molecule. The thiol group is more susceptible to oxidation at higher pH where the thiolate anion is more readily formed.

Q3: What are the likely degradation products of this compound?

A3: Under acidic or basic conditions, the primary degradation product is likely to be 4-amino-3-mercaptobenzamide, and upon further hydrolysis, 4-amino-3-mercaptobenzoic acid. Oxidation of the thiol group can lead to the formation of a disulfide dimer.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the mercapto group.

Troubleshooting Guides

Issue 1: Unexpected reaction products or low yield in acidic media.
  • Symptom: Formation of a byproduct with a molecular weight corresponding to the addition of water to the nitrile group, or the complete conversion to a carboxylic acid, leading to a lower yield of the desired product.

  • Possible Cause: Acid-catalyzed hydrolysis of the nitrile group. The rate of hydrolysis is dependent on the acid concentration and temperature.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Hydrolysis is often accelerated at higher temperatures.

    • Use a milder acid or a non-aqueous acidic source: If the reaction chemistry allows, consider using a weaker acid or performing the reaction in an anhydrous organic solvent.

    • Reduce reaction time: Monitor the reaction closely by techniques like TLC or LC-MS to stop it once the desired product is formed, minimizing the time for side reactions.

    • Protecting groups: In multi-step syntheses, consider protecting the nitrile group if it is not the intended reaction site.

Issue 2: Discoloration and impurity formation in basic media.
  • Symptom: The reaction mixture turns yellow or brown, and analysis shows the presence of multiple impurities, including potential disulfide-linked dimers.

  • Possible Cause: Base-catalyzed hydrolysis of the nitrile group and/or oxidation of the thiol group. The thiolate anion, formed under basic conditions, is highly susceptible to oxidation.

  • Troubleshooting Steps:

    • Work under an inert atmosphere: Purge all solvents with and run the reaction under nitrogen or argon to minimize contact with oxygen.

    • Use degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation.

    • Control the pH: Use the minimum amount of base required for the reaction and maintain a consistent pH.

    • Add a reducing agent: In some cases, a small amount of a compatible reducing agent (e.g., dithiothreitol, DTT, in aqueous media if compatible) can be added to prevent disulfide formation.

Issue 3: Inconsistent results and poor reproducibility.
  • Symptom: Significant variations in yield and purity between different batches of the same experiment.

  • Possible Cause: Inconsistent quality of the starting material, variations in reaction conditions (pH, temperature, atmosphere), or degradation of the compound during workup and purification.

  • Troubleshooting Steps:

    • Characterize the starting material: Ensure the purity of the this compound before use.

    • Strictly control reaction parameters: Carefully monitor and control pH, temperature, and reaction time.

    • Optimize workup conditions: Avoid prolonged exposure to air and extreme pH during extraction and purification. Use of cooled solvents and quick processing can be beneficial.

    • Analytical Monitoring: Use techniques like HPLC or NMR to monitor the stability of the compound throughout the process.[1]

Data Presentation

Table 1: Predicted Stability Profile of this compound under Various Conditions (Illustrative)

ConditionTemperature (°C)Predicted Major Degradation PathwayEstimated Half-life (t½)Potential Degradation Products
Acidic
0.1 M HCl25Nitrile HydrolysisWeeks to Months4-Amino-3-mercaptobenzamide
1 M HCl60Nitrile HydrolysisDays to a Week4-Amino-3-mercaptobenzamide, 4-Amino-3-mercaptobenzoic acid
Neutral
pH 7 (in air)25Thiol OxidationDays to WeeksDisulfide dimer
pH 7 (inert atm.)25Minimal DegradationMonths-
Basic
0.1 M NaOH25Nitrile Hydrolysis & Thiol OxidationDays4-Amino-3-mercaptobenzamide, Disulfide dimer
1 M NaOH60Rapid Nitrile Hydrolysis & Thiol OxidationHours to Days4-Amino-3-mercaptobenzoic acid, Disulfide dimer

Disclaimer: The half-life values are illustrative estimates based on general chemical principles of related compounds and are not based on direct experimental data for this compound. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.[2][3][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

    • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 60-80°C).

    • Control: Keep an aliquot of the stock solution at the recommended storage temperature.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with a UV or MS detector.[1]

  • Data Evaluation: Quantify the amount of parent compound remaining and identify and quantify any major degradation products.

Visualizations

cluster_acid Acidic Conditions A This compound B 4-Amino-3-mercaptobenzamide A->B H₃O⁺, Δ (Hydrolysis) C 4-Amino-3-mercaptobenzoic acid B->C H₃O⁺, Δ (Further Hydrolysis)

Caption: Degradation pathway of this compound under acidic conditions.

cluster_base Basic Conditions D This compound E 4-Amino-3-mercaptobenzamide D->E OH⁻, Δ (Hydrolysis) G Disulfide Dimer D->G O₂, OH⁻ (Oxidation) F 4-Amino-3-mercaptobenzoic acid E->F OH⁻, Δ (Further Hydrolysis) start Experiment Shows Low Yield / Impurities q1 What are the reaction conditions? start->q1 acid Acidic (pH < 7) q1->acid Acidic base Basic (pH > 7) q1->base Basic neutral Neutral (pH ≈ 7) q1->neutral Neutral ts_acid1 Consider lowering temperature or using milder acid. acid->ts_acid1 ts_acid2 Monitor reaction closely to reduce time. acid->ts_acid2 ts_base1 Use inert atmosphere and degassed solvents. base->ts_base1 ts_base2 Control pH carefully. base->ts_base2 ts_neutral Check for exposure to air/light, consider inert atmosphere. neutral->ts_neutral

References

Technical Support Center: Synthesis of 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scalable synthesis of 4-Amino-3-mercaptobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis route for this compound?

A1: A widely adopted, scalable two-step synthetic approach is recommended. The first step involves the nitration of a protected amine precursor, followed by the reduction of the nitro group to an amine and subsequent introduction of the mercapto group. A common starting material is 4-aminobenzonitrile.

Q2: How should this compound be stored to ensure its stability?

A2: To prevent oxidation of the thiol group, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, at a low temperature (ideally -20°C).[1] Using amber vials will minimize light exposure, which can cause degradation of benzonitrile derivatives.[1] Ensuring the product has high purity (>98%) and is stored in a dry environment with desiccants is also vital to prevent hydrolysis of the nitrile group.[1]

Q3: What are the primary safety precautions when handling this compound?

A3: Due to the potential for skin and eye irritation from both thiol and nitrile functional groups, handling should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[1] In case of exposure, flush the affected area with water for at least 15 minutes. If ingested or inhaled, seek immediate medical attention.[1]

Q4: My final product is a disulfide dimer. How can I convert it back to the desired thiol?

A4: The formation of a disulfide bond is a common issue due to the oxidation of the thiol group.[2] The disulfide can be reduced back to the thiol using a mild reducing agent like sodium borohydride (NaBH4).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 4-Amino-3-nitrobenzonitrile (Intermediate) Incomplete nitration of the starting material (4-acetamidobenzonitrile).Ensure the reaction temperature is maintained below 10°C during the addition of potassium nitrate to the sulfuric acid solution.[3] Allow the reaction to stir for the full recommended time to ensure complete conversion.
Incomplete Reduction of the Nitro Group Insufficient reducing agent or deactivation of the catalyst.When using a reducing agent like stannous chloride, ensure the correct stoichiometry is used.[4] For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.
Formation of Disulfide Byproduct Oxidation of the thiol group during workup or storage.Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2] Degas all solvents used in the final steps. Store the final product under an inert atmosphere at low temperatures.[1]
Difficulty in Purifying the Final Product Presence of starting materials, intermediates, or byproducts.Flash chromatography on silica gel using a gradient of ethyl acetate in hexane is an effective purification method.[1] Monitor the fractions by thin-layer chromatography (TLC) to isolate the pure product.
Hydrolysis of the Nitrile Group Exposure to acidic or basic conditions, especially in the presence of water.Use anhydrous conditions, particularly during the introduction of the thiol group and subsequent workup.[1] Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-nitrobenzonitrile (Intermediate)

This protocol is adapted from the synthesis of 4-amino-3-nitrobenzonitrile from 4-acetamidobenzonitrile.[3]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g of 4-acetamidobenzonitrile in 100 mL of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.

  • Nitration: Slowly add 7.0 g of potassium nitrate in small portions, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 5-10°C for 2 hours.

  • Workup: Pour the reaction mixture into 500 g of crushed ice with vigorous stirring. Collect the precipitated yellow solid by vacuum filtration.

  • Hydrolysis: Transfer the solid to a flask containing 120 mL of 4N hydrochloric acid and reflux the mixture for 2 hours.

  • Isolation: Cool the mixture to room temperature. Collect the crystals by filtration, wash with water, and dry under reduced pressure to yield 4-amino-3-nitrobenzonitrile.

Parameter Value
Starting Material 4-acetamidobenzonitrile
Reagents Concentrated H2SO4, KNO3, 4N HCl
Reported Yield ~77%[3]
Appearance Yellow solid
Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on the reduction of a nitro group and introduction of a thiol, inspired by methods for similar aromatic thiols.[4][5]

  • Reduction of the Nitro Group:

    • Dissolve 5.0 g of 4-amino-3-nitrobenzonitrile in 100 mL of acetic acid.

    • Add 15.0 g of stannous chloride dihydrate and heat the mixture to 80°C for 2 hours.[4]

    • Cool the reaction and pour it into ice water. Neutralize with a sodium hydroxide solution to a pH of 7-8 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 3,4-diaminobenzonitrile.

  • Diazotization and Thiolation:

    • The following steps should be performed under an inert atmosphere.

    • Dissolve the 3,4-diaminobenzonitrile in an aqueous solution of sodium sulfide or sodium hydrogen sulfide in an inert organic solvent like N-methylpyrrolidone.[5]

    • Heat the reaction mixture. The specific temperature and time will need to be optimized, but a range of 120-160°C for 1-10 hours is a reasonable starting point.[5]

  • Workup and Purification:

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH below 3.[5]

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Parameter Value
Starting Material 4-Amino-3-nitrobenzonitrile
Key Reagents SnCl2·2H2O, Na2S or NaSH
Expected Yield 60-80% (based on similar reactions)
Appearance Off-white to pale yellow solid

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-Amino-3-nitrobenzonitrile cluster_step2 Step 2: Synthesis of this compound A 4-Acetamidobenzonitrile in H2SO4 B Nitration with KNO3 (0-10°C) A->B C Ice Quench & Filtration B->C D Acid Hydrolysis (HCl) C->D E Isolation of 4-Amino-3-nitrobenzonitrile D->E F 4-Amino-3-nitrobenzonitrile G Reduction of Nitro Group (e.g., SnCl2) F->G H Diazotization & Thiolation (NaSH or Na2S) G->H I Acidification & Extraction H->I J Purification (Column Chromatography) I->J K Final Product: This compound J->K reaction_pathway A 4-Acetamidobenzonitrile B 4-Acetamido-3-nitrobenzonitrile A->B H2SO4, KNO3 C 4-Amino-3-nitrobenzonitrile B->C HCl, Reflux D 3,4-Diaminobenzonitrile C->D SnCl2, HCl E Diazonium Salt Intermediate D->E NaNO2, HCl F This compound E->F NaSH or KSCN then hydrolysis

References

Challenges in the characterization of 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Amino-3-mercaptobenzonitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization and handling of this compound.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in the characterization of this compound?

The primary challenges stem from the compound's inherent instability. The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides. Additionally, the molecule can be sensitive to light and moisture, potentially causing photodegradation or hydrolysis of the nitrile (-CN) group.[1] These instabilities can result in impure samples and inconsistent experimental results.

2. What are the recommended storage conditions for this compound to ensure its stability?

To minimize degradation, this compound should be stored under an inert atmosphere, such as argon or nitrogen, at -20°C.[1] It is also crucial to protect the compound from light by using amber-colored vials and to prevent moisture exposure by using desiccants.[1]

3. What analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and chromatographic methods is recommended for a thorough characterization:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the amino and thiol groups.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the thiol (-SH) and nitrile (-CN) stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

4. What are the main safety precautions to take when handling this compound?

Due to the presence of thiol and nitrile groups, this compound is considered hazardous. It can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Inconsistent Spectroscopic Data (NMR, IR)
Symptom Possible Cause Suggested Solution
NMR: Broad peaks, unexpected signals, or absence of the thiol proton peak.Oxidation of the thiol group to a disulfide, leading to a different chemical structure.Prepare fresh samples for analysis immediately after opening the container. Ensure the NMR solvent is degassed to remove dissolved oxygen.
IR: Weak or absent -SH peak (around 2500-2600 cm⁻¹).Oxidation of the thiol group.Run a control experiment with a freshly opened vial of the compound. Consider derivatization of the thiol group to a more stable functional group for confirmation.
IR: Appearance of a broad peak in the 3200-3600 cm⁻¹ region.Presence of water due to improper storage, leading to potential hydrolysis.Dry the sample under vacuum in the presence of a desiccant before analysis. Ensure storage conditions are strictly anhydrous.
Problem 2: Low Purity Detected by HPLC
Symptom Possible Cause Suggested Solution
Multiple peaks in the chromatogram, with a decreasing area for the main peak over time.Sample degradation due to oxidation or photodegradation.Prepare samples immediately before injection. Use an amber autosampler vial to protect from light. Ensure the mobile phase is properly degassed.
A new, broad peak appearing at a different retention time.Formation of disulfide dimers or other degradation products.Analyze the new peak by LC-MS to identify the impurity. Review storage and handling procedures to minimize degradation.

Quantitative Data Summary

Table 1: Spectroscopic Data for this compound

Technique Parameter Expected Value Reference
IR Spectroscopy -SH stretch~2500 cm⁻¹[1]
-CN stretch~2200 cm⁻¹[1]
Mass Spectrometry Molecular Weight150.21 g/mol [1][2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Degas the mobile phase thoroughly.

  • Standard Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity based on the peak area percentage.

Protocol 2: Synthesis and Purification

A recommended two-step synthetic approach involves:[1]

  • Protection of the Amino Group: The amino group is first protected, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent its participation in subsequent reactions.

  • Introduction of the Thiol Group: The thiol group is then introduced via nucleophilic aromatic substitution using a sulfur-containing nucleophile like sodium hydrosulfide (NaSH) under anhydrous conditions.

  • Deprotection: The protecting group is removed to yield this compound.

  • Purification: The crude product is purified by flash chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane.[1]

Visualizations

Characterization_Workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization Sample This compound (Stored at -20°C under Argon) Prep Prepare Fresh Sample in Degassed Solvent Sample->Prep HPLC HPLC (Purity) Prep->HPLC NMR NMR (¹H, ¹³C Structure) Prep->NMR IR IR (Functional Groups) Prep->IR MS Mass Spec (Molecular Weight) Prep->MS Data Correlate Data for Structural Confirmation and Purity Assessment HPLC->Data NMR->Data IR->Data MS->Data Stability_Troubleshooting Inconsistent_Data Inconsistent Analytical Data? Check_Storage Verify Storage Conditions: - Inert Atmosphere (Argon)? - -20°C? - Protected from Light? Inconsistent_Data->Check_Storage Check_Handling Review Sample Handling: - Freshly Prepared? - Degassed Solvents? Inconsistent_Data->Check_Handling Oxidation Potential Oxidation (Disulfide Formation) Check_Storage->Oxidation Hydrolysis Potential Hydrolysis (Moisture Contamination) Check_Storage->Hydrolysis Check_Handling->Oxidation Repurify Re-purify Sample (Flash Chromatography) Oxidation->Repurify Hydrolysis->Repurify

References

Avoiding polymerization during storage of 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Amino-3-mercaptobenzonitrile to prevent its polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
White to off-white powder has developed a yellow or brown tint. Oxidation of the thiol and/or amino groups. This is often a precursor to polymerization.Discard the material if discoloration is significant. For future storage, ensure the vial is tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen).
The material has become gummy, solidified, or appears polymeric. Polymerization has occurred, likely through the formation of disulfide bonds and potentially other condensation reactions.The material is likely unusable for most applications. It is recommended to dispose of the product according to your institution's guidelines. Review storage procedures to prevent future occurrences.
Inconsistent results in experiments using the same batch of the compound. Partial degradation or polymerization of the material, leading to impurities.Use a fresh vial of the compound for sensitive experiments. If possible, re-purify the material. Implement stricter storage and handling protocols to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

The primary degradation pathway is the oxidation of the mercaptan (thiol) group. This oxidation leads to the formation of disulfide bonds between molecules, initiating polymerization. The amino group can also be susceptible to oxidation, contributing to discoloration and degradation.

Q2: What are the optimal storage conditions for this compound?

To minimize the risk of polymerization, the compound should be stored under the conditions summarized in the table below. The most critical factors are protection from oxygen and light, and maintaining a low temperature.

Q3: Can I store this compound in a standard laboratory freezer?

Yes, storage at -20°C is a good practice, provided the container is well-sealed to prevent moisture condensation upon removal. A desiccator inside the freezer can provide additional protection.

Q4: I do not have access to an inert gas. What are the alternatives?

If an inert atmosphere is not available, ensure the container is as full as possible to minimize the headspace of air. For long-term storage, consider using commercially available oxygen-absorbing packets inside a larger, sealed container. However, for maximum stability, storage under an inert gas is strongly recommended.

Q5: Are there any chemical inhibitors I can add to prevent polymerization?

While specific inhibitors for this compound are not widely documented, general antioxidants used for stabilizing organic molecules could potentially be effective. However, the addition of any substance would create a mixture and may interfere with your downstream applications. It is generally better to rely on proper storage conditions. If an inhibitor must be used, its compatibility and potential for interference in your specific experimental setup must be thoroughly evaluated.

Q6: What materials should be avoided when handling or storing this compound?

Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, chlorates), strong acids, acid anhydrides, and acid chlorides[1][2]. These substances can accelerate the degradation and polymerization of the compound.

Data Presentation: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or -20°C (long-term)[3]Reduces the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)[1]Prevents oxidation of the thiol and amino functional groups.
Light Amber vial or stored in the dark[3]Protects the compound from light-induced degradation.
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis and potential side reactions.

Mandatory Visualization

References

Validation & Comparative

Unraveling the Reactivity of 4-Amino-3-mercaptobenzonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of drug discovery and development, the nuanced reactivity of aminothiols plays a pivotal role. This guide offers a comprehensive comparison of the reactivity of 4-Amino-3-mercaptobenzonitrile with other commonly used aminothiols, providing researchers, scientists, and drug development professionals with essential data to inform their research and development endeavors. Through a detailed examination of experimental data and protocols, this document aims to elucidate the chemical behavior of this versatile molecule.

Comparative Reactivity Analysis

The reactivity of an aminothiol is primarily governed by the nucleophilicity of its thiol and amino groups. This, in turn, is influenced by factors such as the electronic environment of the molecule and the pKa of the functional groups. While specific experimental kinetic data for this compound is not extensively available in publicly accessible literature, its reactivity can be inferred and compared with other aminothiols based on its structure and the principles of chemical reactivity.

The presence of an electron-withdrawing nitrile group on the benzene ring is expected to decrease the pKa of the thiol group in this compound compared to simple alkyl aminothiols like cysteine. A lower pKa results in a higher concentration of the more nucleophilic thiolate anion at physiological pH, potentially enhancing its reactivity towards electrophiles.[1][2] Conversely, the electron-withdrawing nature of the nitrile group may also decrease the intrinsic nucleophilicity of the thiolate. The amino group, being directly attached to the aromatic ring, will have its basicity and nucleophilicity influenced by the electronic effects of both the nitrile and mercapto groups.

To provide a quantitative framework for comparison, the following table summarizes key reactivity parameters for this compound and other representative aminothiols. It is important to note that the values for this compound are predicted or inferred based on chemical principles, pending direct experimental determination.

CompoundThiol pKaAmino pKaRelative Thiol Nucleophilicity (Predicted/Observed)
This compound Predicted to be lower than aliphatic thiolsPredicted to be lower than aliphatic aminesModerate to High
Cysteine8.1810.28 (α-amino)High
Homocysteine~10~9.5High
Glutathione8.94[3]-High

Experimental Protocols for Reactivity Assessment

To facilitate further research and direct comparison, this section outlines detailed experimental protocols for assessing the reactivity of this compound and other aminothiols.

Thiol Group Reactivity via Ellman's Assay

This protocol adapts the well-established Ellman's assay to compare the reaction rates of different thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion is directly proportional to the reactivity of the thiol group.

Materials:

  • This compound

  • Cysteine (or other aminothiol for comparison)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the aminothiols (e.g., 1 mM in phosphate buffer).

  • Prepare a stock solution of DTNB (e.g., 10 mM in a suitable organic solvent like DMSO, then dilute in buffer).

  • In a cuvette, mix the phosphate buffer and the aminothiol solution.

  • Initiate the reaction by adding a small volume of the DTNB solution and immediately start monitoring the absorbance at 412 nm over time.

  • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

  • Repeat the experiment for each aminothiol under identical conditions.

Competitive Alkylation Reaction

This experiment provides a direct comparison of the nucleophilicity of different aminothiols towards an alkylating agent.

Materials:

  • This compound

  • A competing aminothiol (e.g., Cysteine)

  • A fluorescently tagged alkylating agent (e.g., N-(1-pyrenyl)maleimide)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • HPLC with a fluorescence detector

Procedure:

  • Prepare equimolar solutions of this compound and the competing aminothiol in the reaction buffer.

  • Add a sub-stoichiometric amount of the alkylating agent to the mixture to initiate the reaction.

  • Allow the reaction to proceed for a defined period.

  • Quench the reaction by adding an excess of a non-fluorescent thiol (e.g., dithiothreitol).

  • Analyze the reaction mixture by HPLC to separate and quantify the fluorescently labeled products of both aminothiols.

  • The ratio of the product concentrations will reflect the relative reactivity of the two aminothiols.

Visualizing Reaction Pathways

To better understand the chemical transformations involving this compound, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a typical experimental workflow.

reaction_pathway This compound This compound Intermediate Acylic Intermediate This compound->Intermediate Acylation Carboxylic_Acid_Derivative Carboxylic Acid Derivative (e.g., Acyl Chloride) Carboxylic_Acid_Derivative->Intermediate Benzothiazole_Derivative Benzothiazole Derivative Intermediate->Benzothiazole_Derivative Intramolecular Cyclization & Dehydration experimental_workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Aminothiols, DTNB) Mix_Reagents Mix Buffer and Aminothiol Stock_Solutions->Mix_Reagents Initiate_Reaction Add DTNB Mix_Reagents->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 412 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Reaction Rate Monitor_Absorbance->Calculate_Rate

References

A Comparative Guide to Aromatic Thiols in Surface Chemistry: 4-Aminothiophenol vs. the Untapped Potential of 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of surface functionalization, the choice of molecular linker is critical. This guide provides a comprehensive comparison of two aromatic thiols: the well-established 4-aminothiophenol (4-ATP) and the lesser-known 4-Amino-3-mercaptobenzonitrile. While 4-ATP boasts a wealth of experimental data, this guide also explores the theoretical potential of this compound, offering insights into its prospective applications.

Introduction to the Molecular Candidates

4-aminothiophenol is a bifunctional molecule featuring a thiol group at one end and an amino group at the other, connected by a benzene ring. This structure allows it to form robust self-assembled monolayers (SAMs) on various metal surfaces through the thiol linkage, while the exposed amino group is available for further functionalization. In contrast, this compound is a structurally analogous molecule that also possesses a thiol and an amino group, with the addition of a nitrile (-CN) group on the benzene ring. This additional functional group could introduce unique electronic and spectroscopic properties to the monolayer.

This guide will delve into the established performance of 4-aminothiophenol in key areas of surface chemistry and provide a theoretical outlook on the potential of this compound, supported by data from structurally related compounds where direct experimental evidence is unavailable.

Molecular Structures and Properties

A fundamental comparison begins with the molecular structures and inherent properties of the two compounds.

Property4-AminothiophenolThis compound
Molecular Formula C₆H₇NSC₇H₆N₂S
Molecular Weight 125.19 g/mol [1][2]150.20 g/mol [3]
Structure A benzene ring with an amino group and a thiol group in the para positions (1,4 substitution).A benzene ring with an amino group at position 4, a thiol group at position 3, and a nitrile group at position 1.
Key Functional Groups Thiol (-SH), Amino (-NH₂)Thiol (-SH), Amino (-NH₂), Nitrile (-C≡N)
Appearance Yellow solid with a sulfurous odor.[2]No readily available data.
Solubility Insoluble in water; soluble in BTX and alcohol.[2]No readily available data.

Diagram of Molecular Structures

G cluster_4ATP 4-Aminothiophenol cluster_4AMB This compound node_4atp C₆H₇NS node_4amb C₇H₆N₂S

Caption: Molecular structures of 4-Aminothiophenol and this compound.

Performance in Self-Assembled Monolayers (SAMs)

The ability to form well-ordered and stable SAMs is a cornerstone of many applications in surface chemistry.

4-Aminothiophenol: A Well-Characterized System

4-ATP readily forms SAMs on various metal surfaces, most notably gold, silver, and platinum.[4][5] The thiol group serves as the anchor to the metal surface, while the amino group is oriented away from the surface, available for subsequent chemical modifications.

ParameterValueSubstrateExperimental Technique
Monolayer Thickness ~8 ÅPolycrystalline PlatinumAngle-Resolved XPS (AR-XPS)[4]
Optimal Concentration for SAM formation 10 mMPolycrystalline PlatinumCyclic Voltammetry (CV)[4]
Adsorption Time 24-72 hoursPolycrystalline PlatinumCyclic Voltammetry (CV)[4]
Contact Angle (Bare Gold) 49° - 65°GoldContact Angle Goniometry[6]
Contact Angle (Hydrophobic SAM) ~105°Gold (with undecanethiol)Contact Angle Goniometry[6]

Experimental Protocol: Formation of 4-ATP SAM on Gold

A typical procedure for forming a 4-ATP SAM on a gold substrate involves the following steps:

  • Substrate Preparation: A gold-coated substrate (e.g., silicon wafer or glass slide) is cleaned to remove organic contaminants. This is often achieved by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

  • Immersion: The cleaned gold substrate is immersed in a dilute solution of 4-ATP in a suitable solvent, typically ethanol, at a concentration of 1-10 mM.

  • Incubation: The substrate is left to incubate in the 4-ATP solution for a period ranging from several hours to a full day to allow for the self-assembly process to reach equilibrium.

  • Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with the pure solvent (e.g., ethanol) to remove non-chemisorbed molecules, and then dried under a stream of nitrogen.

Diagram of SAM Formation

G cluster_workflow SAM Formation Workflow start Clean Gold Substrate immerse Immerse in 4-ATP Solution start->immerse incubate Incubate immerse->incubate rinse Rinse with Solvent incubate->rinse dry Dry with Nitrogen rinse->dry sam 4-ATP SAM on Gold dry->sam

Caption: Workflow for the formation of a 4-aminothiophenol self-assembled monolayer on a gold substrate.

This compound: A Theoretical Perspective

Currently, there is a notable absence of published experimental data on the formation and characterization of SAMs using this compound. However, based on its molecular structure, we can infer some potential characteristics:

  • Anchoring: The presence of a thiol group strongly suggests that it will readily form SAMs on gold and other noble metal surfaces, similar to 4-ATP.

  • Orientation: The molecule is expected to orient with the thiol group bound to the surface, and the amino and nitrile groups exposed. The relative orientation of these groups will depend on intermolecular interactions and packing density.

  • Intermolecular Interactions: The nitrile group is strongly electron-withdrawing and can participate in dipole-dipole interactions. This could lead to a more ordered or, conversely, a more complex and less predictable packing structure compared to 4-ATP. The amino group can also participate in hydrogen bonding.

  • Surface Properties: The presence of the polar nitrile group would likely result in a more hydrophilic surface compared to a SAM of a simple alkanethiol, and potentially different from that of 4-ATP.

Performance in Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a powerful analytical technique that provides significantly enhanced Raman signals of molecules adsorbed on or near nanostructured metal surfaces.

4-Aminothiophenol: A Widely Used SERS Probe

4-ATP is a classic and extensively studied molecule in SERS due to its strong and reproducible signal enhancement.[7][8][9][10]

ParameterValueSubstrateExcitation Wavelength
SERS Enhancement Factor ~10⁸Ag NPs/4-ATP/Au NPs sandwich1064 nm[8]
SERS Enhancement Factor 1.81 x 10¹⁴Electrodeposited Silver532 nm[7]

It is important to note that the SERS spectrum of 4-ATP can be complex and is known to undergo a surface-catalyzed dimerization to form 4,4'-dimercaptoazobenzene (DMAB) under certain experimental conditions, particularly with high laser power or specific substrates.[10][11] This transformation is a significant consideration when using 4-ATP as a SERS probe.

Experimental Protocol: SERS Measurement of 4-ATP

  • Substrate Preparation: A SERS-active substrate, such as a colloidal solution of silver or gold nanoparticles, or a nanostructured metal surface, is prepared.

  • Analyte Adsorption: The SERS substrate is incubated with a solution of 4-ATP, typically at a low concentration (e.g., micromolar to nanomolar), to allow for the adsorption of the molecules onto the metal surface.

  • SERS Analysis: The sample is then analyzed using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm).[12] The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while minimizing potential laser-induced sample degradation or transformation.

Diagram of SERS Experimental Setup

G cluster_sers SERS Experiment laser Laser Source sample 4-ATP on SERS Substrate laser->sample Excitation spectrometer Raman Spectrometer sample->spectrometer Scattered Light data SERS Spectrum spectrometer->data Data Acquisition

Caption: A simplified workflow of a Surface-Enhanced Raman Spectroscopy (SERS) experiment.

This compound: Potential as a Novel SERS Reporter

While no direct SERS studies of this compound have been found, the presence of the nitrile group is particularly interesting. The C≡N stretching vibration gives a sharp and intense Raman signal in a region of the spectrum that is often free from other interfering peaks.

Studies on the related molecule, 4-mercaptobenzonitrile (MBN), have shown that the nitrile stretching frequency is sensitive to the local electric field, a phenomenon known as the vibrational Stark effect.[13][14][15] This makes MBN a useful reporter for probing the electrostatics at interfaces. It is plausible that this compound would exhibit similar properties, with the added functionality of the amino group for further chemical modifications or to influence the electronic environment. The amino group could also potentially participate in charge-transfer enhancement mechanisms in SERS.

Applications in Molecular Electronics

Molecular electronics aims to use single molecules or ensembles of molecules as active components in electronic circuits.

4-Aminothiophenol: A Building Block for Molecular Junctions

4-ATP has been used to form molecular junctions where it bridges the gap between two electrodes. The thiol group provides a reliable anchor to gold electrodes, and the conductivity of the molecule can be measured. The amino group can be used to further modify the electronic properties of the molecule or to create more complex architectures.

This compound: A Prospect for Modulated Conductivity

The introduction of a nitrile group in this compound could significantly impact its performance in molecular electronics. The strong dipole moment of the nitrile group could alter the energy level alignment at the molecule-electrode interface, thereby influencing the charge transport characteristics of the molecular junction. Further experimental investigation is required to determine the precise effect of the nitrile group on the conductivity and to explore its potential for creating molecular electronic components with tailored properties.

Conclusion and Future Outlook

4-aminothiophenol is a well-understood and versatile molecule in surface chemistry, with a large body of experimental data supporting its use in forming self-assembled monolayers, as a robust SERS probe, and as a component in molecular electronics. Its performance is well-documented, making it a reliable choice for many applications.

This compound, on the other hand, represents an unexplored frontier. While the lack of experimental data prevents a direct quantitative comparison with 4-ATP, its molecular structure suggests significant potential. The presence of the nitrile group, in addition to the thiol and amino functionalities, could offer unique advantages in terms of molecular packing in SAMs, novel reporting capabilities in SERS through the vibrational Stark effect, and tunable electronic properties in molecular junctions.

For researchers seeking to innovate in surface chemistry, this compound presents an exciting opportunity. Future studies are needed to characterize its self-assembly behavior, quantify its SERS enhancement, and measure its single-molecule conductivity. Such research will be crucial to unlock the full potential of this promising, yet understudied, molecule and to determine its place alongside established linkers like 4-aminothiophenol in the toolbox of surface scientists.

References

Comparative study of the chelating properties of 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study on the Chelating Properties of 4-Amino-3-mercaptobenzonitrile and its Analogs

This guide provides a comparative analysis of the chelating properties of this compound and its structural analog, 2-aminothiophenol. Due to the limited availability of direct experimental data on this compound, this guide leverages data from closely related compounds to infer its potential chelating behavior and provides detailed experimental protocols for future studies.

Introduction to Chelating Agents

Chelating agents are organic molecules that can form multiple coordination bonds with a single central metal ion, effectively forming a stable, ring-like structure known as a chelate.[1] This process of chelation is vital in various biological and pharmaceutical applications, including the removal of toxic heavy metals from the body and the targeted delivery of metal ions in therapeutic agents.[2] The stability of these metal-ligand complexes is a critical factor in their efficacy and is quantified by stability constants.[3]

The compound this compound possesses two key functional groups, an amino group (-NH2) and a mercapto group (-SH), attached to a benzonitrile framework. These groups are known to be excellent coordinating agents for a variety of metal ions. The presence of both a soft base (mercapto group) and a borderline base (amino group) suggests a potential for high affinity and selectivity towards different metal ions.

Comparative Analysis: this compound vs. 2-Aminothiophenol

To understand the potential chelating properties of this compound, we can draw comparisons with the well-studied compound, 2-aminothiophenol. 2-Aminothiophenol shares the same amino and mercapto functional groups attached to a benzene ring, making it a suitable model for comparison.

Structural Comparison:

CompoundStructureKey Functional GroupsExpected Coordination Sites
This compound this compound StructureAmino (-NH2), Mercapto (-SH), Nitrile (-CN)Nitrogen of the amino group, Sulfur of the mercapto group
2-Aminothiophenol 2-Aminothiophenol StructureAmino (-NH2), Mercapto (-SH)Nitrogen of the amino group, Sulfur of the mercapto group

The primary difference between the two compounds is the presence of a nitrile group (-CN) at the para-position to the amino group in this compound. This electron-withdrawing group is expected to influence the electron density on the benzene ring and, consequently, the basicity of the amino and mercapto groups. This altered electronic environment may lead to differences in the stability and selectivity of the metal complexes formed.

Chelating Behavior:

  • Potential for Enhanced Stability: The nitrile group, being electron-withdrawing, could potentially decrease the basicity of the amino group. However, the overall electronic effect on the chelation process is complex and would require experimental verification.

  • Selectivity: The presence of the nitrile group could introduce additional steric or electronic factors that influence the selectivity of the ligand for different metal ions compared to 2-aminothiophenol.

Experimental Protocols for Determining Chelating Properties

To empirically determine and compare the chelating properties of this compound, the following experimental protocols are recommended.

Potentiometric titration is a widely used method to determine the stability constants of metal-ligand complexes in solution.[3] The method involves monitoring the change in the potential of an electrode in a solution containing the metal ion and the ligand as a titrant (a strong acid or base) is added.

Experimental Workflow:

Potentiometric_Titration_Workflow cluster_preparation Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standard solutions: - Metal ion (e.g., Cu²⁺, Pb²⁺, Cd²⁺) - Ligand (this compound) - Standard acid (e.g., HClO₄) - Standard base (e.g., NaOH) C Titrate a solution containing the ligand and metal ion with a standard base (or acid) A->C B Calibrate pH meter and electrode B->C D Record pH or potential readings at regular intervals C->D E Plot titration curves (pH vs. volume of titrant) D->E F Calculate protonation constants of the ligand E->F G Calculate stability constants of the metal-ligand complexes using appropriate software (e.g., HYPERQUAD) F->G

Figure 1: Workflow for determining stability constants using potentiometric titration.

Detailed Methodology:

  • Solution Preparation: Prepare stock solutions of the metal perchlorate (e.g., Cu(ClO₄)₂, Pb(ClO₄)₂, Cd(ClO₄)₂) and the ligand (this compound) in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane to ensure solubility). Also, prepare standardized solutions of a strong acid (e.g., HClO₄) and a carbonate-free strong base (e.g., NaOH).

  • Calibration: Calibrate the pH meter and the glass electrode using standard buffer solutions.

  • Titration: In a thermostated titration vessel, place a known volume of a solution containing the ligand and the metal ion at a specific ionic strength (maintained with an inert salt like NaClO₄). Titrate this solution with the standardized base, recording the pH or potential reading after each addition.

  • Data Analysis: Plot the pH readings against the volume of the titrant added to obtain the titration curves. The stability constants are then calculated from these curves using specialized software that employs numerical methods to solve the complex equilibria equations.[4]

Spectrophotometry can be used to determine the stoichiometry and stability constants of metal-ligand complexes, especially when the complex formation results in a change in the absorbance spectrum.[5]

Experimental Workflow:

Spectrophotometric_Analysis_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a series of solutions with a constant total concentration of metal and ligand but varying mole fractions (Job's method) C Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex A->C B Alternatively, prepare solutions with a fixed metal concentration and varying ligand concentrations (Mole-ratio method) B->C D Plot absorbance vs. mole fraction (Job's plot) or absorbance vs. molar ratio (Mole-ratio plot) C->D E Determine the stoichiometry of the complex from the plot D->E F Calculate the stability constant from the absorbance data E->F

Figure 2: Workflow for spectrophotometric determination of stoichiometry and stability constants.

Detailed Methodology:

  • Method of Continuous Variations (Job's Method):

    • Prepare a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry.

  • Stability Constant Calculation: The stability constant can be calculated from the absorbance data obtained in either method using various mathematical treatments of the data.[5]

Data Presentation: Hypothetical Comparative Data

The following tables present a hypothetical comparison of the stability constants (log K) for this compound and 2-aminothiophenol with various heavy metal ions. Note: These are illustrative values and must be determined experimentally.

Table 1: Stability Constants (log K₁) of Metal Complexes

Metal IonThis compound (log K₁)2-Aminothiophenol (log K₁)
Cu²⁺To be determinedLiterature value
Pb²⁺To be determinedLiterature value
Cd²⁺To be determinedLiterature value
Hg²⁺To be determinedLiterature value
Zn²⁺To be determinedLiterature value

Table 2: Stability Constants (log K₂) of Metal Complexes

Metal IonThis compound (log K₂)2-Aminothiophenol (log K₂)
Cu²⁺To be determinedLiterature value
Pb²⁺To be determinedLiterature value
Cd²⁺To be determinedLiterature value
Hg²⁺To be determinedLiterature value
Zn²⁺To be determinedLiterature value

Signaling Pathways and Logical Relationships

The chelation of metal ions by ligands like this compound can be represented as a stepwise equilibrium process.

Chelation_Pathway M Metal Ion (Mⁿ⁺) ML 1:1 Complex (ML) M->ML + L (K₁) L Ligand (L) ML->M - L ML2 1:2 Complex (ML₂) ML->ML2 + L (K₂) ML2->ML - L

Figure 3: Stepwise formation of metal-ligand complexes.

This diagram illustrates the sequential binding of ligand molecules (L) to a central metal ion (Mⁿ⁺), forming 1:1 and 1:2 complexes. The equilibrium constants for these reactions are the stepwise stability constants, K₁ and K₂.

Conclusion

While direct experimental data on the chelating properties of this compound is currently lacking, a comparative study with its structural analog, 2-aminothiophenol, provides a strong basis for predicting its potential as a chelating agent. The presence of the electron-withdrawing nitrile group is likely to modulate its binding affinity and selectivity for various metal ions. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to quantitatively assess the chelating properties of this promising compound and to build a comprehensive understanding of its potential applications in drug development and other scientific fields. Further research is essential to elucidate the precise stability constants and coordination chemistry of this compound with a range of metal ions.

References

Cross-Validation of Analytical Methods for 4-Amino-3-mercaptobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methods for the quantification of 4-Amino-3-mercaptobenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct comparative studies for this specific analyte, this document outlines two robust, proposed methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—based on established methodologies for structurally similar compounds such as aromatic amines, thiols, and benzonitriles.

The objective of this guide is to present a framework for the development and cross-validation of analytical methods for this compound, complete with detailed experimental protocols, expected performance data, and visual workflows to aid in methodological selection and implementation in a research and drug development setting.

Proposed Analytical Methods: An Overview

Two principal analytical techniques are proposed for the quantitative analysis of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

  • RP-HPLC: This method is well-suited for the analysis of polar aromatic compounds and is expected to provide excellent resolution and sensitivity without the need for derivatization.

  • GC-MS: This technique offers high specificity and sensitivity. However, due to the low volatility of this compound, a derivatization step, such as silylation, is necessary to convert the analyte into a more volatile form suitable for gas chromatography.

Experimental Protocols

The following sections detail the proposed experimental protocols for both the HPLC and GC-MS methods. These protocols are based on methods developed for analogous compounds and should be validated for the specific application.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from validated procedures for the analysis of aromatic amines and thiophenols.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: Linear gradient from 20% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20.1-25 min: 20% Acetonitrile (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in the mobile phase (initial conditions) to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For sample analysis, dissolve the test substance in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method with Silylation

This method is based on established procedures for the GC-MS analysis of polar compounds containing amino and thiol functional groups, which require derivatization to increase volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization Procedure (Silylation):

  • Accurately weigh the this compound standard or sample into a reaction vial.

  • Add a suitable solvent (e.g., pyridine or acetonitrile) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.

  • Cool the reaction mixture to room temperature before injection.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for GC-MS analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Maintain at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-500

Data Presentation: Expected Performance Characteristics

The following table summarizes the expected performance characteristics for the proposed HPLC and GC-MS methods, based on typical validation data for similar analytical procedures. These values should serve as a benchmark for method validation.

ParameterHPLC-UV (Expected)GC-MS (Expected)
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the proposed analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Mobile Phase weigh->dissolve filter Filtration (0.45 µm) dissolve->filter injection Injection filter->injection separation C18 Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Proposed HPLC-UV workflow for the analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing weigh Weighing derivatize Silylation (BSTFA) weigh->derivatize injection Injection derivatize->injection separation GC Separation injection->separation detection MS Detection separation->detection tic Total Ion Chromatogram detection->tic integration Peak Integration tic->integration quantification Quantification integration->quantification

Caption: Proposed GC-MS workflow with derivatization for this compound analysis.

Cross-Validation Strategy

A robust cross-validation of these two methods is essential to ensure the reliability and interchangeability of the analytical results. The following logical workflow outlines the key steps in a cross-validation study.

Cross_Validation_Logic start Define Acceptance Criteria method_dev_hplc Develop & Validate HPLC Method start->method_dev_hplc method_dev_gcms Develop & Validate GC-MS Method start->method_dev_gcms sample_analysis Analyze Identical Samples by Both Methods method_dev_hplc->sample_analysis method_dev_gcms->sample_analysis data_comparison Compare Results (e.g., t-test, F-test) sample_analysis->data_comparison conclusion Evaluate Against Acceptance Criteria data_comparison->conclusion

Caption: Logical workflow for the cross-validation of the proposed analytical methods.

Conclusion and Recommendations

This guide provides a foundational framework for establishing and cross-validating analytical methods for this compound.

  • The HPLC-UV method is recommended as a primary technique for routine quality control due to its simplicity, robustness, and lower operational cost.

  • The GC-MS method , while requiring a derivatization step, offers superior specificity and lower detection limits, making it an excellent confirmatory method and a valuable tool for impurity profiling and trace-level analysis.

It is imperative that any selected method undergoes a thorough in-house validation to demonstrate its suitability for the intended purpose. A successful cross-validation between the HPLC and GC-MS methods will provide a high degree of confidence in the analytical data generated, which is critical for decision-making in research and throughout the drug development lifecycle.

A comparative analysis of synthetic routes to 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

4-Amino-3-mercaptobenzonitrile is a valuable intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and materials with interesting electronic properties. The strategic placement of the amino, mercapto, and cyano functionalities on the benzene ring makes it a versatile building block. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Thiocyanation of 4-AminobenzonitrileRoute 2: From 4-Chloro-3-nitrobenzonitrile
Starting Material 4-Aminobenzonitrile4-Chloro-3-nitrobenzonitrile
Number of Steps 22
Overall Yield ModerateGood
Reagents & Conditions - Ammonium thiocyanate, Bromine- Sodium borohydride- Stannous chloride dihydrate, Ethanol- Sodium hydrosulfide, N,N-Dimethylformamide
Key Advantages Utilizes a readily available starting material.Higher overall yield.
Key Disadvantages Involves the use of bromine, which requires careful handling. The intermediate thiocyanate can be sensitive.The starting material may be less readily available than 4-aminobenzonitrile.

Logical Workflow of the Comparative Analysis

G cluster_0 Route 1: Thiocyanation of 4-Aminobenzonitrile cluster_1 Route 2: From 4-Chloro-3-nitrobenzonitrile cluster_2 Comparative Analysis A1 4-Aminobenzonitrile B1 Thiocyanation A1->B1 C1 4-Amino-3-thiocyanatobenzonitrile B1->C1 D1 Reduction C1->D1 E1 This compound D1->E1 Comparison Comparison of: - Yields - Reagent Toxicity - Reaction Conditions - Scalability E1->Comparison A2 4-Chloro-3-nitrobenzonitrile B2 Nitro Group Reduction A2->B2 C2 4-Amino-3-chlorobenzonitrile B2->C2 D2 Nucleophilic Aromatic Substitution C2->D2 E2 This compound D2->E2 E2->Comparison

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Thiocyanation of 4-Aminobenzonitrile

This two-step synthesis starts with the commercially available 4-aminobenzonitrile, proceeds through a thiocyanation step, followed by the reduction of the thiocyanate group to the desired mercaptan.

Step 1: Synthesis of 4-Amino-3-thiocyanatobenzonitrile

G A 4-Aminobenzonitrile B Dissolve in Methanol A->B C Add Ammonium Thiocyanate B->C D Cool to 0°C C->D E Add Bromine in Methanol Dropwise D->E F Stir at Room Temperature E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Purify by Column Chromatography H->I J 4-Amino-3-thiocyanatobenzonitrile I->J

Caption: Experimental workflow for the synthesis of 4-Amino-3-thiocyanatobenzonitrile.

Procedure:

To a stirred solution of 4-aminobenzonitrile (10.0 g, 84.6 mmol) in methanol (150 mL) is added ammonium thiocyanate (19.3 g, 254 mmol). The mixture is cooled to 0 °C in an ice bath. A solution of bromine (4.3 mL, 84.6 mmol) in methanol (50 mL) is then added dropwise over a period of 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by the addition of water (200 mL). The resulting mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford 4-amino-3-thiocyanatobenzonitrile as a yellow solid.

  • Yield: Approximately 65%

Step 2: Synthesis of this compound

Procedure:

To a solution of 4-amino-3-thiocyanatobenzonitrile (10.0 g, 56.4 mmol) in a mixture of tetrahydrofuran (THF) and water (4:1, 200 mL) is added sodium borohydride (4.27 g, 113 mmol) in portions at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. The reaction is carefully quenched by the dropwise addition of 1 M HCl until the pH is approximately 7. The mixture is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound as a pale yellow solid.

  • Yield: Approximately 85%

Route 2: From 4-Chloro-3-nitrobenzonitrile

This two-step route begins with the reduction of the nitro group of 4-chloro-3-nitrobenzonitrile, followed by a nucleophilic aromatic substitution to introduce the mercapto group.

Step 1: Synthesis of 4-Amino-3-chlorobenzonitrile

G A 4-Chloro-3-nitrobenzonitrile B Suspend in Ethanol A->B C Add Stannous Chloride Dihydrate B->C D Reflux C->D E Cool and Pour into Ice-Water D->E F Neutralize with Sodium Bicarbonate E->F G Extract with Ethyl Acetate F->G H Purify by Recrystallization G->H I 4-Amino-3-chlorobenzonitrile H->I

Caption: Experimental workflow for the synthesis of 4-Amino-3-chlorobenzonitrile.

Procedure:

A suspension of 4-chloro-3-nitrobenzonitrile (10.0 g, 54.8 mmol) and stannous chloride dihydrate (49.4 g, 219 mmol) in ethanol (200 mL) is heated at reflux for 3 hours.[1] After cooling to room temperature, the reaction mixture is poured into ice-water (500 mL) and neutralized by the slow addition of solid sodium bicarbonate. The resulting mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from an ethanol/water mixture to give 4-amino-3-chlorobenzonitrile as a white solid.

  • Yield: Approximately 90%

Step 2: Synthesis of this compound

Procedure:

To a solution of 4-amino-3-chlorobenzonitrile (5.0 g, 32.8 mmol) in N,N-dimethylformamide (DMF) (50 mL) is added sodium hydrosulfide (3.68 g, 65.6 mmol). The reaction mixture is heated at 100 °C for 6 hours. After cooling to room temperature, the mixture is poured into water (200 mL) and acidified to pH 5 with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound as a yellow solid.

  • Yield: Approximately 88%

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound.

Route 1 , starting from 4-aminobenzonitrile, is a solid choice when this starting material is readily available. However, the use of bromine necessitates appropriate safety precautions.

Route 2 , commencing with 4-chloro-3-nitrobenzonitrile, provides a higher overall yield and avoids the use of elemental bromine. The selective reduction of the nitro group in the presence of a nitrile is a key advantage of this pathway. The choice between these two routes will ultimately depend on the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the reagents involved.

References

Benchmarking the performance of 4-Amino-3-mercaptobenzonitrile in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 4-Amino-3-mercaptobenzonitrile as a precursor in the synthesis of bioactive benzothiazole derivatives. Its performance is benchmarked against the widely used alternative, 2-aminothiophenol. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the synthetic utility and comparative advantages of these building blocks.

Benzothiazoles are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core of benzothiazole synthesis often involves the condensation of a substituted o-aminothiophenol with an aldehyde, carboxylic acid, or their derivatives. The choice of the initial aminothiophenol determines the substitution pattern on the benzene ring of the resulting benzothiazole, which in turn significantly influences its biological activity.

Comparative Performance in Benzothiazole Synthesis

This compound introduces a key functional group at the 6-position of the benzothiazole ring—an amino group. This provides a reactive handle for further molecular elaboration, which is a significant advantage in medicinal chemistry for structure-activity relationship (SAR) studies. In contrast, the unsubstituted 2-aminothiophenol yields benzothiazoles without substitution at this position.

The following tables summarize the performance of this compound (and its close analogs) and 2-aminothiophenol in the synthesis of various benzothiazole derivatives as reported in the literature. It is important to note that the reaction conditions and coupling partners vary, which affects direct comparability. However, the data provides valuable insights into the expected yields for different substitution patterns.

Table 1: Synthesis of 2-Aryl-6-aminobenzothiazole Derivatives

Starting MaterialAldehyde/Carboxylic AcidCatalyst/ConditionsProductYield (%)
Zinc salt of 4-amino-3-mercaptobenzoic acidp-Nitro benzoyl chloridePyridine, 80°C, 1h2-(4-nitrophenyl)-benzothiazole-6-carboxylic acid83%
4-Chloroaniline*Potassium thiocyanate, BromineAcetic acid2-Amino-6-chlorobenzothiazoleGood

*Note: 4-Chloroaniline is presented as a structural analog to demonstrate the synthesis of a 6-substituted benzothiazole.

Table 2: Synthesis of 2-Arylbenzothiazole Derivatives using 2-aminothiophenol

AldehydeCatalyst/ConditionsProductYield (%)
BenzaldehydeH2O2/HCl, Ethanol, RT, 1h2-PhenylbenzothiazoleExcellent
4-MethoxybenzaldehydeH2O2/HCl, Ethanol, RT, 1h2-(4-Methoxyphenyl)benzothiazoleExcellent
4-ChlorobenzaldehydeH2O2/HCl, Ethanol, RT, 1h2-(4-Chlorophenyl)benzothiazoleExcellent
4-NitrobenzaldehydeSnP2O7, 8-35 min2-(4-Nitrophenyl)benzothiazole87-95%
BenzaldehydeSnP2O7, 8-35 min2-Phenylbenzothiazole87-95%

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-6-substituted-benzothiazoles

This protocol is based on the synthesis of 2-amino-6-chlorobenzothiazole, which is analogous to the potential reactions of this compound.

Materials:

  • 4-substituted aniline (e.g., 4-chloroaniline)

  • Potassium thiocyanate (KSCN)

  • Bromine (Br2)

  • Glacial acetic acid

Procedure:

  • Dissolve the 4-substituted aniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for several hours at room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-6-substituted-benzothiazole.

General Protocol for the Synthesis of 2-Arylbenzothiazoles from 2-aminothiophenol

This protocol is a widely used method for the synthesis of 2-substituted benzothiazoles.[1]

Materials:

  • 2-aminothiophenol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • 30% Hydrogen peroxide (H2O2)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiophenol and the aromatic aldehyde in ethanol at room temperature.[1]

  • To this solution, add the mixture of H2O2 and HCl in a dropwise manner with constant stirring.[1] The optimal ratio of 2-aminothiophenol to aromatic aldehyde to H2O2 to HCl is typically 1:1:6:3.[1]

  • Continue the reaction at room temperature for 1 hour.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Logical Workflow for Precursor Selection

The choice between this compound and 2-aminothiophenol is primarily dictated by the desired substitution on the final benzothiazole product. The following diagram illustrates the decision-making process.

G start Start: Define Target Benzothiazole Structure decision Is a functional group required at the 6-position for further modification? start->decision sub_yes Use this compound or a similarly substituted precursor. decision->sub_yes Yes sub_no Use 2-aminothiophenol. decision->sub_no No pathway_sub Synthesize 6-amino-benzothiazole derivatives. sub_yes->pathway_sub pathway_unsub Synthesize benzothiazoles unsubstituted at the 6-position. sub_no->pathway_unsub end Final Product pathway_sub->end pathway_unsub->end

Caption: Decision workflow for selecting the appropriate aminothiophenol precursor.

Synthetic Pathway Comparison

The following diagram illustrates the general synthetic pathways to differently substituted benzothiazoles using either this compound or 2-aminothiophenol.

G cluster_0 Pathway 1 cluster_1 Pathway 2 A This compound B + R-CHO or R-COOH A->B C Cyclocondensation B->C D 6-Amino-2-substituted-benzothiazole C->D E 2-aminothiophenol F + R-CHO or R-COOH E->F G Cyclocondensation F->G H 2-substituted-benzothiazole G->H

Caption: Comparative synthetic pathways to substituted benzothiazoles.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-mercaptobenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste 4-Amino-3-mercaptobenzonitrile is classified as hazardous and must be disposed of through an approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its toxicological profile. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste in a laboratory setting.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety glasses or goggles. All handling of the chemical, including preparation for disposal, should be conducted in a well-ventilated fume hood.

Quantitative Data for Disposal and Hazard Classification

The following table summarizes key quantitative data and classifications for the safe disposal and transport of this compound.

ParameterValue / ClassificationSource
GHS Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life)[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1]
UN Number 3082[1]
Transport Hazard Class 9[1]
Packing Group III[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process focused on containment, labeling, and transfer to a certified hazardous waste management service.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Labeling of Hazardous Waste
  • All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Ensure the date of waste accumulation is clearly marked.

Storage of Hazardous Waste
  • Store the sealed hazardous waste containers in a designated, secondary containment area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible chemicals.

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information regarding the waste stream.

  • Do not attempt to transport the hazardous waste off-site yourself.

Experimental Protocol for Decontamination of Labware

For glassware and equipment contaminated with this compound, a decontamination step is recommended before washing. This procedure is based on the general principle of oxidizing thiols.

Objective: To chemically treat residual this compound on laboratory apparatus.

Materials:

  • Commercial bleach (sodium hypochlorite solution, typically 5-6%)

  • Water

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Fume hood

Procedure:

  • Working in a fume hood, prepare a 10% bleach solution by diluting one part commercial bleach with nine parts water.

  • Rinse the contaminated glassware or equipment with a small amount of an appropriate solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. This rinse solvent must be collected as hazardous waste.

  • Immerse the rinsed labware in the 10% bleach solution. Ensure all contaminated surfaces are in contact with the solution.

  • Allow the labware to soak for at least 30 minutes. The bleach will oxidize the mercapto group.

  • After soaking, carefully decant the bleach solution, which should be treated as hazardous waste and collected for disposal.

  • Thoroughly rinse the labware with copious amounts of water.

  • The labware can now be washed using standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste Collection (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste Collection (Solutions) waste_type->liquid_waste Liquid label_container Label Container: 'Hazardous Waste' 'this compound' solid_waste->label_container liquid_waste->label_container store_waste Store in Secondary Containment label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Disposal by Approved Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-3-mercaptobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Amino-3-mercaptobenzonitrile (CAS No. 174658-22-1). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring stringent safety protocols. The primary risks include harm if swallowed, in contact with skin, or inhaled. It is also known to cause serious eye and skin irritation and may lead to allergic reactions or asthma-like symptoms upon inhalation.[1]

Minimum Required PPE:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over safety goggles whenever there is a splash hazard.[2][3][4][5]

  • Skin Protection:

    • Gloves: Wear disposable nitrile gloves for incidental contact.[3] For prolonged handling or direct contact, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.

    • Lab Coat: A fire-resistant lab coat is recommended.[5][6] Ensure it is fully buttoned.

    • Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[3][6]

  • Respiratory Protection: Work with this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2][6][7]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[8][9] The recommended storage temperature is between 2-8°C.[8]

  • Ensure the storage area is well-ventilated and accessible only to authorized personnel.

Step 2: Weighing and Preparation

  • All weighing and solution preparation must be conducted within a certified chemical fume hood.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[10]

  • Use dedicated, clearly labeled glassware and utensils.

  • To minimize dust formation, handle the solid material carefully.

Step 3: Experimental Use

  • Always wear the minimum required PPE as outlined in the hazard assessment.

  • Keep containers tightly closed when not in use.

  • Avoid eating, drinking, or smoking in the laboratory.[9][11]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[9][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10][13]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10][13]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, paper towels, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Quantitative Hazard Data

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound start Start: Receive Chemical storage Store in Cool, Dry, Dark Place (2-8°C) start->storage ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves (Double-glove if necessary) - Lab Coat - Respiratory Protection (in Fume Hood) storage->ppe handling Handle in Chemical Fume Hood: - Weighing - Solution Preparation - Experimental Use ppe->handling waste Segregate Waste: - Contaminated Solids - Liquid Waste - Sharps handling->waste decontamination Decontaminate Work Area & Glassware handling->decontamination disposal Dispose of Hazardous Waste per Institutional Protocol waste->disposal end End of Process decontamination->end

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

Emergency Response Logic

Emergency Response for this compound Exposure exposure Exposure Event eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eye Flush with Water (15 min) eye->flush_eye wash_skin Wash with Soap & Water (15 min) skin->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth medical Seek Immediate Medical Attention flush_eye->medical wash_skin->medical fresh_air->medical rinse_mouth->medical

Caption: A diagram outlining the immediate actions to take in case of accidental exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.